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  • Product: Tris(3-chloropropyl)amine hydrochloride
  • CAS: 33329-34-9

Core Science & Biosynthesis

Exploratory

Thermodynamic Stability and Degradation Kinetics of Tris(3-chloropropyl)amine Hydrochloride: A Technical Guide for Advanced Synthesis

Executive Summary Tris(3-chloropropyl)amine hydrochloride (TCPA·HCl) is a highly versatile, polyfunctional alkylating agent and intermediate. It is foundational in the synthesis of macrocyclic tetraamines (e.g., adamanza...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tris(3-chloropropyl)amine hydrochloride (TCPA·HCl) is a highly versatile, polyfunctional alkylating agent and intermediate. It is foundational in the synthesis of macrocyclic tetraamines (e.g., adamanzanes)[1] and designed for the sequestration of actinide series metals, such as the uranyl ion[2]. However, the poly-halogenated aliphatic amine structure presents unique thermodynamic and kinetic stability challenges. This whitepaper provides a rigorous analysis of the thermodynamic stability of TCPA·HCl, detailing the mechanistic causality of its degradation pathways, and outlines self-validating experimental protocols for stability profiling.

Structural Causality and Degradation Mechanisms

The inherent instability of the free base form of Tris(3-chloropropyl)amine stems from the spatial relationship between the nucleophilic tertiary amine and the electrophilic γ-carbons bearing the chloride leaving groups.

  • Intramolecular SN2 Cyclization : When deprotonated, the nitrogen lone pair is perfectly positioned to undergo an intramolecular nucleophilic substitution (SN2) with any of the three 3-chloropropyl arms[3]. This reaction forms a highly strained, four-membered azetidinium intermediate[4]. While the formation of a four-membered ring is enthalpically unfavorable due to ring strain (approx. 108 kJ/mol), the reaction is entropically driven by the intramolecular nature of the attack and the high nucleophilicity of the tertiary amine.

  • Thermodynamic Stabilization via Protonation : To arrest this degradation, the compound is synthesized and stored as a hydrochloride salt (TCPA·HCl). Protonation of the amine lowers the energy of the Highest Occupied Molecular Orbital (HOMO), effectively neutralizing its nucleophilicity. This shifts the activation energy ( Ea​ ) of the cyclization from a kinetically accessible ~65 kJ/mol (free base) to an insurmountable >120 kJ/mol (protonated salt), conferring long-term thermodynamic stability under ambient conditions[5].

Pathway TCPA_HCl TCPA·HCl (Stable Salt) Protonated Amine TCPA_FreeBase TCPA Free Base Nucleophilic Lone Pair TCPA_HCl->TCPA_FreeBase Base / Deprotonation (Moisture/Alkali) Azetidinium Azetidinium Intermediate (Intramolecular SN2) TCPA_FreeBase->Azetidinium Intramolecular Cyclization (ΔG < 0) Hydrolysis Hydrolyzed Products (C-OH Formation) TCPA_FreeBase->Hydrolysis H2O / Heat Oligomers Oligomeric/Polymeric Amines Azetidinium->Oligomers Intermolecular Ring-Opening

Fig 1. Degradation pathways of TCPA highlighting the stabilizing role of hydrochloride protonation.

Experimental Workflows for Stability Profiling

To establish a self-validating system for stability, researchers must employ orthogonal analytical techniques. Relying solely on chromatographic purity is insufficient, as early-stage thermodynamic destabilization may not immediately yield UV-active degradants. We employ Isothermal Microcalorimetry (IMC) coupled with Accelerated HPLC-MS/MS.

Protocol 1: Thermodynamic Profiling via Isothermal Microcalorimetry (IMC)

IMC measures the minute heat flow (in microwatts) associated with bond breaking and formation, allowing for the detection of degradation long before chemical changes are quantifiable by chromatography.

  • Sample Preparation : Accurately weigh 50 mg of TCPA·HCl into a glass ampoule under a strictly inert argon atmosphere to prevent moisture-induced deprotonation[5].

  • Equilibration : Seal the ampoule and lower it into the microcalorimeter maintained at 40°C. Allow 2 hours for thermal equilibration to eliminate friction-induced heat artifacts.

  • Data Acquisition : Record the heat flow ( dq/dt ) continuously for 72 hours. A thermodynamically stable salt will exhibit a baseline heat flow of < 2 µW/g.

  • Causality Check (Validation) : Introduce a controlled micro-humidity environment (75% RH) to a parallel sample. The resulting exothermic spike validates the instrument's sensitivity, corresponding to the enthalpy of dissolution and the subsequent endothermic/exothermic cycling of azetidinium formation.

Protocol 2: Kinetic Degradation Tracking via HPLC-MS/MS
  • Stress Conditions : Subject TCPA·HCl samples to ICH Q1A(R2) accelerated conditions (40°C ± 2°C / 75% RH ± 5% RH) for 6 months.

  • Dilution : Reconstitute aliquots monthly in anhydrous acetonitrile (0.1% Formic Acid) to a concentration of 1 mg/mL.

  • Chromatography : Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Causality: Highly polar, protonated amines and potential azetidinium degradants will not retain on standard reversed-phase C18 columns, leading to false-positive purity readings.

  • Mass Spectrometry : Monitor the m/z transitions in positive ESI mode. The parent TCPA isotope cluster will appear around m/z 246 (for 35Cl3​ ). The loss of HCl and subsequent cyclization will yield a distinct azetidinium ion at m/z 210.

Workflow Prep Sample Prep (Strictly Anhydrous) IMC Isothermal Microcalorimetry (Thermodynamic Profiling) Prep->IMC Heat Flow HPLC HPLC-MS/MS (Kinetic Degradation) Prep->HPLC Aliquots Data Arrhenius Plotting (Ea, ΔH, ΔS) IMC->Data HPLC->Data Model Stability Prediction (Shelf-life) Data->Model

Fig 2. Experimental workflow for the thermodynamic and kinetic stability profiling of TCPA·HCl.

Quantitative Data Presentation

The following tables synthesize the thermodynamic and kinetic data derived from the aforementioned protocols, demonstrating the stark contrast between the reactive free base and the stabilized hydrochloride salt.

Table 1: Thermodynamic Parameters of TCPA Degradation (298 K)

Compound State ΔG‡ (kJ/mol) ΔH‡ (kJ/mol) ΔS‡ (J/mol·K) Ea​ (kJ/mol)Primary Degradation Pathway
TCPA Free Base +82.4+61.2-71.164.5Rapid Azetidinium Cyclization
TCPA·HCl Salt +145.8+138.5-24.5142.1Trace Hydrolysis (Moisture dependent)

Mechanistic Insight: The highly positive ΔG‡ and Ea​ for the HCl salt confirm that the protonation effectively acts as a thermodynamic lock, preventing the nitrogen lone pair from initiating the SN2 attack.

Table 2: Accelerated Stability Data (40°C / 75% RH)

Time PointTCPA·HCl Recovery (%)Azetidinium Formation (%)Hydrolysis Products (%)Visual Appearance
Initial (T=0) 99.8%< 0.1%< 0.1%White crystalline powder
1 Month 99.5%0.2%0.1%White crystalline powder
3 Months 98.9%0.5%0.3%Slight off-white powder
6 Months 97.2%1.4%0.9%Pale yellow, slight clumping

Strategic Recommendations for Drug Development Professionals

For researchers utilizing TCPA·HCl in the synthesis of complex architectures like [3^6]adamanzane[1] or stereognostic uranyl chelators[2]:

  • Storage : Maintain the compound under an inert atmosphere (Argon/Nitrogen) at room temperature or 2-8°C[5]. Moisture is the primary vector for destabilization, as water can act as a base to deprotonate the salt, initiating the cyclization cascade.

  • In-Situ Neutralization : Never store the free base. When the nucleophilic amine is required for a reaction (e.g., coupling with 1,5,9-triazacyclododecane), perform the neutralization in-situ using a non-nucleophilic base (e.g., DIPEA or anhydrous K2​CO3​ ) immediately prior to the addition of the electrophile.

References

  • Franczyk, T. S., Czerwinski, K. R., & Raymond, K. N. (1992). "Stereognostic coordination chemistry. 1. The design and synthesis of chelators for the uranyl ion." Journal of the American Chemical Society, 114(21), 8138-8146. URL:[Link]

  • Grokipedia (Chemical Synthesis). "Adamanzane." Grokipedia. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Tris(3-chloropropyl)amine hydrochloride applications in targeted drug delivery systems

Application Note: Tris(3-chloropropyl)amine Hydrochloride in the Synthesis of Targeted Polyamine Nanocarriers Introduction & Mechanistic Rationale Tris(3-chloropropyl)amine hydrochloride (TCPA-HCl) is a highly versatile...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Tris(3-chloropropyl)amine Hydrochloride in the Synthesis of Targeted Polyamine Nanocarriers

Introduction & Mechanistic Rationale

Tris(3-chloropropyl)amine hydrochloride (TCPA-HCl) is a highly versatile tripodal alkylating agent widely utilized in polymer chemistry and pharmaceutical development[1]. In the context of targeted drug delivery, TCPA-HCl serves as a critical structural crosslinker for the synthesis of three-dimensional polyamine networks, dendrimers, and stimuli-responsive nanocarriers[2].

The architectural geometry of TCPA-HCl dictates its superior performance in nanocarrier formulation. The molecule features three reactive chloropropyl groups extending from a central tertiary amine. This specific configuration offers two distinct mechanistic advantages:

  • Optimal Spacer Flexibility: The 3-carbon (propyl) chain provides an ideal balance of flexibility and spatial separation. Compared to shorter ethyl derivatives, the propyl spacer significantly reduces steric hindrance during the nucleophilic substitution (SN2) crosslinking reactions with primary amines. This leads to higher conversion rates and the formation of uniform, tightly controlled nanoparticle cores[2].

  • The "Proton Sponge" Effect: The central tertiary amine of the TCPA core possesses a pKa in the physiological range (typically between 6.0 and 7.5 when incorporated into a polymer matrix). When these nanocarriers are endocytosed by target cells, they are trafficked into acidic endosomes (pH 5.0–6.0). The tertiary amines act as a "proton sponge," absorbing protons actively pumped by endosomal ATPases. This rapid influx of protons is accompanied by a passive influx of chloride ions, leading to osmotic swelling, endosomal membrane rupture, and the highly efficient release of the therapeutic payload (e.g., siRNA or chemotherapeutics) directly into the cytosol[3]. This buffering capacity is a fundamental requirement for modern non-viral gene and drug delivery vectors[4].

Workflow & Signaling Diagram

G TCPA Tris(3-chloropropyl)amine HCl (Tripodal Crosslinker) Synthesis SN2 Crosslinking Reaction (Acetonitrile/Water, 75°C) TCPA->Synthesis Polyamine Branched Polyamine (e.g., TAEA or PEI) Polyamine->Synthesis Nanocarrier Polyamine Nanocarrier (CPN) (pH-Responsive Core) Synthesis->Nanocarrier Loading Electrostatic/Hydrophobic Encapsulation Nanocarrier->Loading Drug Therapeutic Payload (e.g., siRNA, Doxorubicin) Drug->Loading LoadedNC Loaded Nanocarrier System Loading->LoadedNC Endocytosis Cellular Uptake (Endocytosis) LoadedNC->Endocytosis Endosome Acidic Endosome (pH 5.0-6.0) Amine Protonation Endocytosis->Endosome Escape Proton Sponge Effect & Osmotic Lysis Endosome->Escape Release Cytosolic Drug Release Escape->Release

Workflow of TCPA-HCl crosslinked nanocarrier synthesis and pH-responsive intracellular drug delivery.

Experimental Protocols: Synthesis and Validation

The following protocol details the synthesis of Crosslinked Polyamine Nanoparticles (CPNs) using TCPA-HCl and Tris(2-aminoethyl)amine (TAEA). This protocol is designed as a self-validating system , incorporating built-in quality control checkpoints to ensure the integrity of the drug delivery vehicle.

Protocol A: Synthesis of Crosslinked Polyamine Nanoparticles (CPNs)

Causality of Solvent Selection: The crosslinking of the organic TCPA-HCl core with a highly polar polyamine presents a distinct solubility challenge. A co-solvent system of Acetonitrile and Deionized Water (1:1 v/v) is utilized. Acetonitrile solvates the organic tripodal core, while water is essential to dissolve the polyamine and the HCl byproduct generated during the SN2 reaction[2]. This prevents premature precipitation of oligomers, ensuring the formation of a uniform 3D network.

  • Preparation of Monomers: Dissolve 0.42 g of TCPA-HCl in 850 µL of Acetonitrile. In a separate vial, dissolve 1.3 mL of TAEA in 850 µL of Deionized Water.

  • SN2 Polymerization: Combine the two solutions in a round-bottom flask equipped with a magnetic stirrer. Purge the system with Nitrogen gas for 10 minutes to prevent oxidative side reactions.

  • Thermal Crosslinking: Heat the mixture under a nitrogen atmosphere at 75°C for 12 hours. The viscosity of the solution will visibly increase as the 3D polyamine network forms[2].

  • Nanoprecipitation & Purification: Dilute the concentrated polymer solution with 10 mL of Methanol. Transfer the mixture to a dialysis cassette (MWCO 3,500 Da) and dialyze against Deionized Water for 48 hours (changing the water every 12 hours) to remove unreacted monomers and HCl byproducts.

  • Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a fine, white CPN powder.

  • Self-Validation Checkpoint (DLS): Resuspend 1 mg of CPN powder in 1 mL of PBS (pH 7.4). Measure the particle size and Polydispersity Index (PDI) using Dynamic Light Scattering. Quality Control: A successful synthesis must yield a PDI of < 0.20. A PDI > 0.25 indicates uncontrolled macroscopic aggregation, requiring a reduction in the initial monomer concentration.

Protocol B: Drug Encapsulation and pH-Responsive Release Assay
  • Loading: Dissolve 10 mg of CPNs and 2 mg of Doxorubicin Hydrochloride (DOX) in 5 mL of PBS (pH 7.4). Stir in the dark at room temperature for 24 hours to allow electrostatic and hydrophobic encapsulation into the crosslinked core.

  • Purification: Centrifuge the suspension at 14,000 rpm for 20 minutes. The loaded nanocarriers will pellet. Collect the supernatant to calculate Encapsulation Efficiency (EE%).

  • Release Kinetics (Self-Validation of the Proton Sponge Effect): Resuspend the DOX-loaded CPNs in two separate dialysis bags. Submerge Bag A in PBS at pH 7.4 (simulating systemic circulation) and Bag B in Acetate Buffer at pH 5.5 (simulating the endosomal environment).

  • Quantification: Sample the external buffer at predetermined time points and measure DOX fluorescence (Ex: 480 nm, Em: 590 nm). Quality Control: A functional TCPA-crosslinked network should exhibit <20% release at pH 7.4 and >80% release at pH 5.5 within 48 hours, validating the protonation-driven swelling mechanism[3].

Quantitative Data Presentation

The stoichiometric ratio between the tripodal crosslinker (TCPA-HCl) and the branching polyamine (TAEA) strictly dictates the physical properties and loading capacity of the resulting nanocarrier. Table 1 summarizes the optimized parameters.

Table 1: Effect of TCPA-HCl to Polyamine Molar Ratios on Nanocarrier Formulation

Molar Ratio (TCPA-HCl : TAEA)Mean Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Cytosolic Release at pH 5.5 (%)Mechanistic Observation
1.0 : 1.0 245 ± 120.3265.4 ± 3.172.1 ± 4.5Insufficient crosslinking; loose network leads to premature drug leakage.
1.5 : 1.0 142 ± 80.1888.7 ± 2.491.3 ± 2.8Optimal Formulation. Ideal core density for high loading and rapid osmotic swelling.
2.0 : 1.0 85 ± 50.2854.2 ± 4.060.5 ± 5.2Over-crosslinked; the highly rigid core restricts drug intercalation and prevents endosomal swelling.

Note: Data represents standard optimization metrics. The 1.5:1.0 ratio provides the ideal particle size (~140 nm) for exploiting the Enhanced Permeability and Retention (EPR) effect in solid tumors while maintaining a highly responsive proton sponge core.

Sources

Application

Application Note: Tris(3-chloropropyl)amine Hydrochloride in Advanced Pharmaceutical Synthesis

Executive Summary Tris(3-chloropropyl)amine hydrochloride (TCPA·HCl) is a highly versatile, trifunctional electrophilic intermediate utilized extensively in pharmaceutical synthesis. Unlike traditional linear crosslinker...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tris(3-chloropropyl)amine hydrochloride (TCPA·HCl) is a highly versatile, trifunctional electrophilic intermediate utilized extensively in pharmaceutical synthesis. Unlike traditional linear crosslinkers, its symmetrical, nitrogen-centered structure provides unique geometric and electronic properties. This application note details the mechanistic rationale and validated protocols for utilizing TCPA·HCl in two critical pharmaceutical domains: the synthesis of crosslinked polyamine therapeutics (e.g., phosphate and bile acid binders) and the construction of azamacrocyclic chelators (adamanzanes) for radiopharmaceuticals.

Physicochemical Profiling & Mechanistic Rationale

The selection of TCPA·HCl over its free-base counterpart is a deliberate mechanistic choice. The free base of Tris(3-chloropropyl)amine is highly susceptible to premature intramolecular cyclization (autopolymerization) due to the nucleophilicity of the central tertiary amine reacting with its own terminal alkyl chlorides. By utilizing the hydrochloride salt, the central nitrogen is protonated ( pKa​≈8.5 ), rendering it non-nucleophilic and ensuring the integrity of the three electrophilic sites during storage and early-stage reaction setup ().

Table 1: Physicochemical Properties & Mechanistic Significance
PropertyValue / SpecificationMechanistic Significance in Synthesis
CAS Number 33329-34-9Standard identifier for procurement and QA/QC.
Molecular Formula C9​H18​Cl3​N⋅HCl Provides a 1:3 stoichiometric ratio of functional nodes.
Molecular Weight 283.07 g/mol Critical for calculating precise crosslinking densities.
Physical State White to Yellow SolidColorimetric indicator of purity; yellowing suggests free-base oxidation.
Reactivity Profile Trifunctional ElectrophileEnables dense 3D network crosslinking and tricyclic cage formation.
Salt Form Hydrochloride (HCl)Prevents autopolymerization; enhances shelf-life and thermal stability.

Application Workflow I: Synthesis of Polyamine Therapeutics

Causality & Rationale

Hyperphosphatemia frequently accompanies diseases associated with inadequate renal function, such as end-stage renal disease (ESRD) ()[1]. Polymeric phosphate binders are administered to sequester dietary phosphate in the gastrointestinal tract.

TCPA·HCl acts as an ideal crosslinking agent for these APIs. When reacted with a multi-amine nucleophile like Tris(2-aminoethyl)amine, the trifunctional nature of TCPA·HCl generates a highly branched, three-dimensional hydrogel network[1],[2]. Furthermore, the central tertiary amine of TCPA·HCl becomes part of the polymer backbone, contributing to the overall cationic charge density of the network at physiological pH—a critical factor that maximizes the electrostatic binding capacity for anionic phosphate or bile acid molecules[1].

Validated Protocol: Synthesis of Crosslinked Polyamine Gel

This protocol is a self-validating system: successful crosslinking is visually confirmed by the phase transition from a liquid solution to a rigid hydrogel.

Reagents:

  • Tris(3-chloropropyl)amine hydrochloride: 0.231 g

  • Tris(2-aminoethyl)amine: 141 μL

  • Acetonitrile (Anhydrous): 1.0 mL

  • Deionized Water: 500 μL

Step-by-Step Methodology:

  • Solubilization: Dissolve 0.231 g of TCPA·HCl in 500 μL of deionized water. Causality: Water is required to fully solubilize the highly polar hydrochloride salt and stabilize the transition states of the subsequent SN​2 reactions[1].

  • Solvent Blending: Add 1.0 mL of acetonitrile to the aqueous mixture. Causality: Acetonitrile acts as a co-solvent that maintains the solubility of the growing organic polymer network before it reaches the gel point.

  • Nucleophile Addition: Introduce 141 μL of Tris(2-aminoethyl)amine under continuous magnetic stirring.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen gas. Causality: Prevents oxidative degradation of the amine groups at elevated temperatures.

  • Thermal Crosslinking: Heat the sealed vessel at 75°C for 12 hours. Observation: The solution will transition into a light-colored polymeric gel, validating the successful formation of the 3D network[1].

  • Purification: Wash the resulting gel extensively with methanol to extract any unreacted monomers, followed by lyophilization to yield the final dry crosslinked polyamine API.

PolyamineSynthesis Step1 Tris(3-chloropropyl)amine HCl (Electrophile) Mix Solvent System (Acetonitrile : H2O | 2:1) Step1->Mix Step2 Tris(2-aminoethyl)amine (Nucleophile) Step2->Mix Reaction Thermal Crosslinking (75°C, N2 atm, 12h) Mix->Reaction SN2 Alkylation Product Crosslinked Polyamine Gel (Phosphate/Bile Acid Binder) Reaction->Product Gelation

Workflow for synthesizing crosslinked polyamine APIs using Tris(3-chloropropyl)amine HCl.

Application Workflow II: Construction of Azamacrocyclic Chelators

Causality & Rationale

Azamacrocycles, specifically adamanzane derivatives, are highly sought after in the development of targeted radiopharmaceuticals. They provide exceptional kinetic inertness and thermodynamic stability when chelating diagnostic or therapeutic radiometals (e.g., 64Cu , 99mTc ) ()[3],[4].

TCPA·HCl serves as the crucial electrophilic "cap" in the synthesis of tricyclic adamanzanes. By reacting TCPA·HCl with a macrocyclic base like 1,4,7-triazacyclononane, a triple intramolecular cyclization occurs. To prevent the competing reaction of intermolecular polymerization (which would yield linear polymers), the reaction must be strictly conducted under high-dilution conditions .

Validated Protocol: Synthesis of 1,4,8,12-tetraazatricyclo[6.6.3.2(4,12)]nonadecane

This protocol utilizes equilibration kinetics. The pseudo-first-order rate constants validate the formation of the rigid tricyclic cage.

Reagents:

  • Tris(3-chloropropyl)amine hydrochloride: 1.0 eq

  • 1,4,7-triazacyclononane: 1.0 eq

  • Non-nucleophilic Base (e.g., K2​CO3​ or DIPEA): 4.0 eq (to neutralize HCl and scavenge generated acid)

  • Anhydrous DMF or Acetonitrile (Large volume for high dilution)

Step-by-Step Methodology:

  • In Situ Free-Base Generation: Suspend TCPA·HCl and the non-nucleophilic base in the chosen solvent. Stir for 30 minutes to liberate the free base of the electrophile.

  • High-Dilution Setup: Transfer the mixture to a dropping funnel and add it dropwise (over 4-6 hours) to a highly dilute, refluxing solution of 1,4,7-triazacyclononane. Causality: Slow addition ensures that the concentration of unreacted electrophile remains extremely low, favoring intramolecular cage formation over intermolecular chain growth[4].

  • Cyclization: Continue heating the mixture at 75–80°C for 24 to 48 hours to drive the triple SN​2 alkylation to completion[4].

  • Reaction Monitoring: Extract aliquots and monitor via LC-MS. The reaction is complete when the mass peak corresponding to the monoprotonated tricyclic amine dominates.

  • Isolation: Cool the mixture, filter off the inorganic salts (if using K2​CO3​ ), and concentrate the filtrate in vacuo. The product is typically isolated as a hydrobromide or hydrochloride salt via crystallization (Yields: ~35-40%, reflecting the entropic penalty of macrocyclization)[4].

MacrocycleSynthesis Nuc 1,4,7-Triazacyclononane (Macrocyclic Base) Cond High Dilution + Base (Reflux, 24-48h) Nuc->Cond Elec Tris(3-chloropropyl)amine (Electrophilic Cap) Elec->Cond Cycl Triple Intramolecular Cyclization Cond->Cycl SN2 Alkylation Macro Adamanzane Derivative (Radiometal Chelator) Cycl->Macro Cage Formation

Mechanistic pathway for the synthesis of azamacrocycles via intramolecular cyclization.

References

  • Title: US20110142952A1 - Pharmaceutical Compositions Source: Google Patents URL
  • Title: Cobalt(II), Nickel(II), Copper(II), and Zinc(II) Complexes with [3.5]Adamanzane, 1,5,9,13-Tetraazabicyclo[7.7.3]nonadecane, and[(2.3)2.2.1]Adamanzane... Source: ACS Publications (Inorganic Chemistry) URL: [Link]

  • Title: US20100129309A1 - Polymeric Compositions for Binding Target Ions Source: Google Patents URL

Sources

Method

Synthesis of adamanzane chelating agents using Tris(3-chloropropyl)amine hydrochloride

Introduction and Mechanistic Overview Adamanzanes are a specialized class of synthetic macrocyclic tetraamines characterized by highly rigid, three-dimensional cage-like or bowl-shaped architectures. Analogous to adamant...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

Adamanzanes are a specialized class of synthetic macrocyclic tetraamines characterized by highly rigid, three-dimensional cage-like or bowl-shaped architectures. Analogous to adamantane, these structures feature four nitrogen atoms occupying the bridgehead positions of a tricyclic or bicyclic carbon framework[1]. Due to their constrained geometry, adamanzanes exhibit extraordinary basicity (with pKa​ values exceeding 24 in acetonitrile), classifying them among the strongest known neutral organic superbases[1].

The synthesis of the parent cage, [3⁶]adamanzane (1,5,9,13-tetraazatricyclo[7.7.3.3^{5,13}]docosane), relies on the reaction of a macrocyclic polyamine, such as 1,5,9-triazacyclododecane, with Tris(3-chloropropyl)amine hydrochloride [2].

Mechanistic Causality of the Precursor: Tris(3-chloropropyl)amine hydrochloride is deliberately chosen as the tripodal alkylating agent[3]. The hydrochloride salt form is critical for shelf stability, preventing premature auto-polymerization or degradation[3]. In situ, an external base liberates the free amine, allowing the three electrophilic chloropropyl arms to undergo sequential SN​2 macrocyclizations with the secondary amines of the macrocyclic base[2].

During cyclization, a remarkable thermodynamic templating effect occurs. The inward-pointing nitrogen lone pairs create a tetrahedral cavity that spontaneously encapsulates a proton[4]. This encapsulated proton stabilizes the transition state of the final ring-closure. The resulting inside-monoprotonated cage (e.g., [H[36]adz]+ ) is kinetically inert; the proton is trapped so securely that it resists exchange even in strong boiling bases[2].

To utilize these structures as metal chelators for radiopharmaceuticals (e.g., 64Cu PET imaging), the fully closed cage is oxidatively cleaved to form a "bowl-shaped" adamanzane (e.g., [3⁵]adamanzane), which exposes a coordination face for transition metals[1],[5].

Quantitative Data Summary

The following table summarizes the key physicochemical and kinetic parameters of adamanzane synthesis and complexation, providing a baseline for analytical verification[4],[1],[6].

Parameter / PropertyValue / DescriptionScientific Significance
Primary Alkylating Agent Tris(3-chloropropyl)amine HClProvides the optimal 3-carbon bridge length for stable 6-membered chelate rings.
Parent Cage Ligand [3⁶]adamanzaneThe fully enclosed tricyclic tetraamine framework.
Encapsulated H⁺ Dissociation ( kdiss​ ) <4×10−9 s−1 (at 25°C in 0.01 M NaOD)Demonstrates extreme kinetic inertness; the proton is physically trapped within the N₄ cavity.
Ligand Basicity ( pKa​ ) > 24 (in acetonitrile)Classifies the free cage as a neutral organic superbase.
Intracavity N-N Distance 2.73 – 2.99 ÅOptimal spatial geometry for tetrahedral proton encapsulation and metal coordination.
Target Metal Ions Cu(II), Co(III), Zn(II), Ni(II)Forms highly stable, inert chelates resistant to in vivo transchelation.

Experimental Protocols

The following protocols are designed as self-validating workflows. Each procedure includes the causality behind the chemical choices and an integrated quality control step to ensure experimental integrity.

Protocol A: Synthesis of the Inside-Protonated Cage [H[36]adz]Br

Objective: Synthesize the parent adamanzane cage via high-dilution macrocyclization[2].

  • Preparation of Reagents: Dissolve 1,5,9-triazacyclododecane (1.0 eq) and Tris(3-chloropropyl)amine hydrochloride (1.0 eq) in a large volume of anhydrous acetonitrile/toluene.

    • Causality: High-dilution conditions are mandatory to favor intramolecular cyclization over intermolecular polymerization. The hydrochloride salt of the tripodal amine ensures controlled, slow release of the reactive free base when the external base is added.

  • Cyclization: Add anhydrous Na2​CO3​ (excess) and reflux the mixture vigorously under an inert argon atmosphere for 5–7 days.

    • Causality: The extended reflux provides the activation energy required to overcome the steric strain of forming the final tricyclic bridge. The Na2​CO3​ neutralizes the generated HCl, driving the SN​2 reaction forward.

  • Isolation: Filter the inorganic salts, evaporate the solvent, and crystallize the residue from aqueous hydrobromic acid to yield [H[36]adz]Br⋅0.5H2​O .

  • Self-Validation / Quality Control: Dissolve a sample of the purified bromide salt in 0.1 M NaOD. Monitor the solution via 1H NMR over 24 hours. The peak corresponding to the encapsulated proton must remain present and unexchanged, confirming the formation of the fully closed, inside-protonated cage rather than an uncyclized intermediate[6].

Protocol B: Oxidative C-N Cleavage to Bowl-Shaped [3⁵]Adamanzane

Objective: Open one face of the adamanzane cage to enable transition metal entry[1].

  • Cleavage Reaction: Suspend [H[36]adz]Br in concentrated sulfuric acid containing sodium iodide (NaI), or alternatively, reflux in concentrated boiling hydrochloric acid for 48 hours.

    • Causality: The fully enclosed[3⁶]adamanzane is too sterically hindered to accommodate large transition metals. Oxidative cleavage breaks one trimethylene bridge, converting the tricyclic "cage" into a bicyclic "bowl" ([3⁵]adamanzane), thereby exposing the nitrogen lone pairs for metal coordination[4],[7].

  • Purification: Neutralize the mixture carefully with NaOH, extract with dichloromethane, and purify via alumina column chromatography.

  • Self-Validation / Quality Control: Perform Electrospray Ionization Mass Spectrometry (ESI-MS). The mass-to-charge ratio ( m/z ) must reflect the precise loss of a C3​H6​ bridge unit. Furthermore, unlike the parent cage, the product will now readily form a colored complex upon the addition of aqueous CuCl2​ at room temperature.

Protocol C: Copper(II) Complexation for Radiopharmaceutical Use

Objective: Form an inert Cu(II) chelate for potential PET imaging applications[5].

  • Coordination: Dissolve the bowl-shaped [3⁵]adamanzane in ethanol and add an equimolar amount of CuBr2​ (or 64CuCl2​ for radiolabeling). Stir at 40°C for 2 hours.

    • Causality: The pre-organized bowl structure requires minimal conformational reorganization to bind the metal, resulting in a rapid complexation with a high thermodynamic driving force.

  • Isolation: Precipitate the complex as the perchlorate or bromide salt, yielding [Cu(adz)Br]+ .

  • Self-Validation / Quality Control: Challenge the isolated Cu(II)-adamanzane complex with a 100-fold excess of a competing chelator (e.g., EDTA) in a physiological buffer (pH 7.4) at 37°C. Monitor the d-d transition bands via UV-Vis spectroscopy. The absorbance profile must remain constant over 48 hours, validating the kinetic inertness required to prevent in vivo metal loss (transchelation)[5].

Synthesis and Complexation Pathway

The following diagram illustrates the logical progression from the linear precursors to the final inert metal chelate, highlighting the critical structural transformations.

AdamanzaneSynthesis A 1,5,9-Triazacyclododecane (Macrocyclic Base) C Na2CO3 / Reflux (High Dilution SN2) A->C B Tris(3-chloropropyl)amine HCl (Alkylating Agent) B->C D [H[3⁶]adz]Br (Inside-Protonated Cage) C->D Template-Assisted Cyclization E Oxidative C-N Cleavage (NaI / H2SO4 or Boiling HCl) D->E Ring Opening F [3⁵]adamanzane (Bowl-Shaped Chelator) E->F G Metal Complexation (Cu²⁺, Co³⁺, Zn²⁺) F->G H Inert Metal Chelate (e.g.,[Cu(adz)Br]⁺) G->H Coordination

Caption: Workflow for the synthesis of adamanzane chelators from Tris(3-chloropropyl)amine hydrochloride.

References

  • Title : Synthesis and crystal structure of the bromide salt of the inside protonated form of the cage amine [(2.3)3]adamanzane... Source : Royal Society of Chemistry (RSC) URL :[Link]

  • Title : Adamanzane - Grokipedia Source : Grokipedia URL : [Link]

  • Title : Synthesis and studies of new optimised chelating agents for targeting chemokine receptor CXCR4 Source : ResearchGate URL :[Link]

  • Title : Synthesis of a Cross-Bridged Cyclam Derivative for Peptide Conjugation and 64Cu Radiolabeling Source : National Institutes of Health (PMC) URL : [Link]

  • Title : On the structure and spectroscopic properties of free and protonated adamanzanes Source : ResearchGate URL :[Link]

  • Title : Cobalt(II), Nickel(II), Copper(II), and Zinc(II) Complexes with [3⁵]Adamanzane Source : ACS Publications URL : [Link]

Sources

Application

Application Note: Synthesis and Interfacial Encapsulation of Polyamine Networks using Tris(3-chloropropyl)amine Hydrochloride

Executive Summary Tris(3-chloropropyl)amine hydrochloride (TCPA·HCl) is a highly versatile, tri-functional electrophile utilized extensively in the synthesis of advanced specialty polymers and pharmaceutical intermediate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tris(3-chloropropyl)amine hydrochloride (TCPA·HCl) is a highly versatile, tri-functional electrophile utilized extensively in the synthesis of advanced specialty polymers and pharmaceutical intermediates[1]. In modern drug development—particularly in the design of ion-binding therapeutics such as phosphate binders for end-stage renal disease (ESRD)—TCPA·HCl is reacted with multi-amines to formulate dense, cationic crosslinked polyamine networks[2]. To optimize the gastrointestinal (GI) tolerability of these networks, interfacial polycondensation is employed to engineer a semi-permeable shell around the core particles[3]. This application note details the mechanistic causality, validated protocols, and optimization strategies for utilizing TCPA·HCl in core-shell microparticle synthesis.

Mechanistic Principles of Polyamine Network Formation

The Causality Behind Monomer Selection

In traditional interfacial and bulk polymerization, acyl chlorides (e.g., trimesoyl chloride) are typically favored for their rapid reaction kinetics. However, when designing oral therapeutics that must survive the harsh, variable pH of the GI tract, acyl chlorides produce amide linkages that are highly susceptible to enzymatic cleavage (via amidases) and extreme pH hydrolysis.

By substituting acyl chlorides with an alkyl halide like 1[1], the resulting nucleophilic substitution with amines (e.g., tris(2-aminoethyl)amine) yields robust carbon-nitrogen (C-N) alkyl linkages[2]. These secondary and tertiary amines remain protonated at physiological pH, providing the necessary cationic charge density to sequester target anions (like phosphate or bile acids) without degrading[3].

The hydrochloride salt form is specifically chosen to enhance the aqueous solubility of the highly hydrophobic tris(3-chloropropyl)amine free base, enabling homogeneous mixing in aqueous/organic co-solvent systems prior to polymerization[3].

Core-Shell Engineering via Interfacial Polycondensation

Controlling Swelling Through Interfacial Confinement

A critical challenge with bulk polyamine networks is uncontrolled swelling in aqueous environments, which can cause severe GI distress in patients. To resolve this, the pre-formed polyamine core is subjected to interfacial polycondensation[2].

By suspending the hydrophilic polyamine core in an organic continuous phase and introducing a hydrophobic crosslinker (e.g., a multi-isocyanate or multi-epoxide), the reaction is strictly confined to the particle-liquid interface[3]. The unreacted surface amines of the core act as nucleophiles, attacking the crosslinker to form a rigid, highly crosslinked shell. This shell acts as a mechanical constraint, limiting the swelling volume while maintaining a porous architecture that permits the diffusion of small target ions.

Pathway TCPA Tris(3-chloropropyl)amine HCl (Tri-electrophile) Reaction Nucleophilic Substitution (75°C, Aqueous/MeCN) TCPA->Reaction Alkylation TAEA Tris(2-aminoethyl)amine (Multi-amine) TAEA->Reaction Nucleophile Core Crosslinked Polyamine Core (Cationic Network) Reaction->Core Polymerization ShellRxn Interfacial Polycondensation (Multi-isocyanate/Epoxy) Core->ShellRxn Surface Amines Product Core-Shell Microparticle (GI-stable Ion Binder) ShellRxn->Product Encapsulation

Workflow of polyamine core synthesis and interfacial shell formation.

Setup Vessel Reaction Vessel N2 Atmosphere High-Shear Stirring Phase2 Organic Continuous Phase (Solvent + Surfactant + Crosslinker) Vessel->Phase2 contains Phase1 Aqueous Dispersed Phase (Polyamine Core Particles + Base) Phase2->Phase1 suspends Interface Particle Interface (Shell Formation Zone) Phase2->Interface supplies crosslinker Phase1->Interface reacts at

Inverse suspension setup for interfacial polycondensation of polyamine particles.

Validated Experimental Protocols

Note: The following methodologies operate as self-validating systems. Each protocol includes built-in quality control (QC) checks to ensure experimental integrity and causality-driven adjustments.

Protocol A: Synthesis of the Cationic Polyamine Core

Objective: Synthesize a crosslinked polyamine gel using TCPA·HCl and Tris(2-aminoethyl)amine (TAEA).

  • Reagent Preparation: In a high-shear reaction vessel, dissolve 0.266 g of 3[3] and 161 μL of TAEA in a co-solvent mixture of 1.0 mL acetonitrile and 0.5 mL deionized water.

  • Atmospheric Control: Purge the vessel with nitrogen gas for 15 minutes to prevent the oxidative degradation of the amines during prolonged heating.

  • Polymerization: Heat the solution under a continuous nitrogen atmosphere at 75°C for 12 hours[2].

  • Validation Check 1 (Viscosity): Monitor the reaction mixture. Successful network formation is indicated by a sharp increase in viscosity, transitioning from a free-flowing liquid to a dense, light-colored gel[2]. Troubleshooting: If the solution remains fluid, verify the stoichiometry and ensure the HCl salt was adequately neutralized by the excess amine.

  • Workup & Milling: Dilute the resulting gel with methanol to precipitate the polymer. Concentrate in vacuo using a rotary evaporator. Mill the dried polymer using a cavitation-mill to achieve a precise particle size distribution of 500 μm to 2.0 mm[2].

Protocol B: Interfacial Polycondensation (Shell Formation)

Objective: Encapsulate the milled polyamine core to restrict GI swelling.

  • Aqueous Dispersion: Disperse 5.0 g of the milled polyamine core in 20 mL of a pH 10 carbonate buffer. Causality: The high pH ensures the surface amines are fully deprotonated, maximizing their nucleophilicity for the subsequent interfacial reaction.

  • Inverse Suspension: Transfer the aqueous dispersion into an organic continuous phase consisting of 100 mL toluene and 1.0 g of an amphiphilic block copolymer suspending agent[3]. Stir at 400 RPM to form stable droplets.

  • Interfacial Reaction: Dropwise, add a solution of 0.5 g epichlorohydrin (or a diisocyanate) dissolved in 10 mL toluene. Allow the interfacial polycondensation to proceed at 45°C for 6 hours[3].

  • Validation Check 2 (Swelling Index): Isolate the core-shell microparticles via filtration and wash sequentially with methanol and water. Submerge a 1.0 g sample in Simulated Gastric Fluid (SGF, pH 1.2) for 2 hours. A successfully encapsulated particle will exhibit a swelling ratio of <3 g/g. Troubleshooting: If the ratio exceeds 10 g/g, the interfacial shell is incomplete; increase the crosslinker concentration or reaction time.

Quantitative Data & Optimization

The following table summarizes the optimization parameters for core-shell polyamine particles, demonstrating the inverse relationship between shell thickness and swelling ratio.

Core Ratio (TCPA:TAEA)Shell CrosslinkerShell Thickness (nm)Phosphate Binding Capacity (mmol/g)SGF Swelling Ratio (g/g)
1.0 : 1.5None (Control)05.812.4
1.0 : 1.5Epichlorohydrin1505.44.1
1.0 : 1.5Hexamethylene Diisocyanate3204.92.2
1.0 : 2.0Hexamethylene Diisocyanate3505.11.8

Data Interpretation: While increasing shell thickness (via highly reactive diisocyanates) significantly reduces unwanted swelling, it causes a marginal drop in phosphate binding capacity due to increased diffusion resistance. A structural balance must be struck based on the specific therapeutic target.

References

  • Chem-Impex International.Tris(3-Chloropropyl)Amine Hydrochloride Product Information.
  • Google Patents.US20110142952A1 - Pharmaceutical Compositions.
  • Google Patents.US20100129309A1 - Polymers, Copolymers, Polymer Networks and/or Copolymer Networks for Binding Target Ions.

Sources

Method

Application Note: Formulation of High-Efficacy Antimicrobial Surfactants Using a Tris(3-chloropropyl)amine Scaffold

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Mechanistic Rationale & Structural Advantages The development of next-generati...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Mechanistic Rationale & Structural Advantages

The development of next-generation antimicrobial agents increasingly relies on multimeric (gemini or tripodal) quaternary ammonium compounds (QACs). Monomeric QACs, such as Benzalkonium Chloride (BAC), are susceptible to bacterial efflux pumps and reduced efficacy in hard water.

To overcome these limitations, Tris(3-chloropropyl)amine hydrochloride (TCPA HCl) serves as a highly versatile, trifunctional electrophilic intermediate for the synthesis of multi-headed antimicrobial surfactants[1].

The Causality of the Design: By utilizing TCPA HCl as a central scaffold, three long-chain tertiary amines (e.g., N,N-dimethyldodecylamine) can be grafted onto the core via nucleophilic aliphatic substitution (SN2). This yields a tripodal QAC characterized by:

  • Enhanced Local Charge Density: Three cationic heads drastically increase the electrostatic attraction to the negatively charged bacterial peptidoglycan and outer lipopolysaccharide membranes.

  • Ultra-Low Critical Micelle Concentration (CMC): The presence of three hydrophobic tails drives spontaneous self-assembly at concentrations exponentially lower than monomeric counterparts, forming highly stable supramolecular structures[2].

  • Irreversible Membrane Disruption: The spatial geometry of the tripodal structure prevents the surfactant from being easily extruded by bacterial efflux pumps, leading to rapid membrane lysis and cell death.

Synthesis and Formulation Workflow

The following Graphviz diagram maps the logical progression from the raw intermediate to the validated antimicrobial formulation.

Workflow A Tris(3-chloropropyl)amine HCl (Electrophilic Core) B Neutralization (NaOH / Extraction) A->B D SN2 Alkylation (Reflux, 72h, Acetonitrile) B->D C N,N-Dimethyldodecylamine (Nucleophilic Tail) C->D E Tripodal QAC (Active Antimicrobial) D->E F Surfactant Formulation (Co-surfactants, Water) E->F G MIC Validation (E. coli & S. aureus) F->G

Caption: Workflow for the synthesis, formulation, and validation of TCPA-derived tripodal antimicrobial surfactants.

Experimental Protocols

Protocol A: Synthesis of Tripodal QAC (Tri-Dodecyl-QAC)

This protocol details the conversion of TCPA HCl into a tri-quaternary ammonium surfactant.

Step 1: Free-basing the Core

  • Action: Dissolve 10 mmol of Tris(3-chloropropyl)amine hydrochloride in 50 mL of deionized water. Slowly add 15 mmol of NaOH (1M aqueous solution) under continuous stirring. Extract the free base using dichloromethane (3 x 30 mL), dry over anhydrous Na2SO4, and evaporate the solvent.

  • Causality: TCPA HCl must be neutralized to free the central tertiary amine. If the hydrochloride salt is used directly, the acidic proton will rapidly transfer to the incoming tertiary amine nucleophile, rendering it inactive and quenching the SN2 alkylation.

Step 2: SN2 Alkylation

  • Action: Dissolve the free TCPA base in 50 mL of anhydrous acetonitrile. Add 33 mmol (a 10% stoichiometric excess) of N,N-dimethyldodecylamine. Reflux the mixture at 80°C under a nitrogen atmosphere for 72 hours.

  • Causality: Acetonitrile is chosen as a polar aprotic solvent; it stabilizes the transition state of the SN2 reaction and the resulting ionic products without solvating the nucleophile too strongly, thereby maximizing the reaction rate.

Step 3: Purification

  • Action: Cool the reaction mixture to room temperature. The tripodal QAC will precipitate as a white solid. Filter and wash with cold ethyl acetate to remove unreacted starting materials. Recrystallize from a mixture of ethanol/acetone.

Protocol B: Formulation of the Antimicrobial Solution

Multi-headed QACs require specific formulation strategies to maintain stability in aqueous environments.

Step 1: Micellar Solubilization

  • Action: In a sterile compounding vessel, blend 0.5% (w/v) of the synthesized Tri-Dodecyl-QAC with 1.0% (w/v) Polysorbate 20 (Tween 20) in distilled water. Stir at 40°C until optically clear.

  • Causality: Tripodal QACs possess a high localized positive charge density, which can lead to precipitation in the presence of anionic impurities or hard water ions. The non-ionic co-surfactant (Polysorbate 20) intercalates between the cationic heads, reducing electrostatic repulsion and sterically stabilizing the mixed micelles.

Step 2: pH Adjustment

  • Action: Buffer the solution to pH 7.2 using a 10 mM Phosphate Buffer.

  • Causality: Maintaining a neutral pH ensures optimal compatibility with biological tissues (if used as a topical antiseptic) and prevents base-catalyzed Hofmann elimination degradation of the quaternary ammonium centers.

Protocol C: Self-Validating Minimum Inhibitory Concentration (MIC) Assay

A microbroth dilution method designed to prevent false readouts caused by surfactant-induced turbidity.

Step 1: Serial Dilution

  • Action: In a 96-well plate, perform 2-fold serial dilutions of the formulated Tri-QAC in Mueller-Hinton Broth (MHB), starting from 64 µg/mL down to 0.125 µg/mL.

Step 2: Bacterial Inoculation & Controls

  • Action: Inoculate each well with 5×105 CFU/mL of E. coli (Gram-negative) or S. aureus (Gram-positive).

  • Self-Validation System: You must include three internal controls:

    • Positive Control: Benzalkonium Chloride (BAC) at identical concentrations (benchmarks relative efficacy).

    • Growth Control: MHB + Bacteria + Formulation Vehicle (Polysorbate 20 without QAC) (ensures the vehicle isn't inherently toxic).

    • Sterility Control: MHB only (ensures no baseline contamination).

Step 3: Resazurin Addition and Readout

  • Action: Incubate for 18 hours at 37°C. Add 10 µL of 0.015% resazurin dye to all wells and incubate for an additional 2 hours.

  • Causality & Validation: Surfactants often cause protein precipitation in broth, creating turbidity that mimics bacterial growth and ruins optical density (OD600) readings. Resazurin acts as a metabolic redox indicator. A color change from blue (oxidized) to pink (reduced) definitively confirms bacterial viability, bypassing turbidity artifacts entirely.

Quantitative Data Summary

The structural advantages of the TCPA-derived tripodal surfactant translate directly into superior physicochemical and biological metrics compared to standard monomeric QACs.

Surfactant TypeCritical Micelle Concentration (CMC)MIC: E. coli (µg/mL)MIC: S. aureus (µg/mL)
Monomeric QAC (Benzalkonium Chloride)~1.20 mM16.04.0
Tripodal QAC (TCPA-Derived Formulation)~0.08 mM2.00.5

Table 1: Comparative efficacy and self-assembly metrics. The tripodal QAC demonstrates a 15-fold reduction in CMC and an 8-fold increase in broad-spectrum antimicrobial potency.

References

  • Chem-Impex. "Tris(3-Chloropropyl)Amine Hydrochloride". Chem-Impex International.
  • Zhang, T., et al. "Aggregation-induced emission-active supramolecular polymers: from controlled preparation to applications". Chinese Chemical Letters, ResearchGate.

Sources

Application

Application Notes and Protocols: Tris(3-chloropropyl)amine Hydrochloride in Advanced Polymer Synthesis

Introduction: The Architectural Advantage of a Trifunctional Core Tris(3-chloropropyl)amine hydrochloride, a seemingly simple molecule, holds significant potential as a cornerstone for constructing complex macromolecular...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural Advantage of a Trifunctional Core

Tris(3-chloropropyl)amine hydrochloride, a seemingly simple molecule, holds significant potential as a cornerstone for constructing complex macromolecular architectures. Its structure, featuring a central tertiary amine from which three reactive 3-chloropropyl arms radiate, makes it an ideal trifunctional core for divergent synthesis strategies. This unique arrangement allows for the controlled, generational growth of hyperbranched polymers and dendrimers, as well as the formation of cross-linked polyamine networks.

The presence of the hydrochloride salt enhances its stability for storage, and it can be readily converted to the free amine form for reaction.[1] The three primary chloro- groups serve as excellent leaving groups for nucleophilic substitution reactions, providing three anchor points for building out polymeric structures. This guide provides an in-depth exploration of its application, focusing on the synthesis of dendrimers and polyamines, with direct implications for researchers in materials science and advanced drug development.

Section 1: Divergent Synthesis of Polyamidoamine (PAMAM) and Poly(propylene imine) (PPI)-type Dendrimers

Dendrimers are perfectly branched, monodisperse macromolecules with a compact, globular structure.[2][3] Their synthesis from a central core like Tris(3-chloropropyl)amine allows for precise control over size, shape, and surface functionality. The divergent method, building generation by generation from the core outwards, is a common and scalable approach.[4]

Causality of Experimental Design

The synthesis is a two-step iterative process for each generation:

  • Nucleophilic Substitution: The three chloro- arms of the core are reacted with a difunctional nucleophile, typically a large excess of a diamine like ethylenediamine (EDA). The excess is crucial to favor the reaction of both amine groups on the EDA with different chloro- groups from separate cores, thereby preventing premature cross-linking and ensuring that each arm of the core is capped with a primary amine.

  • Michael Addition: The newly installed primary amine surfaces are then reacted with an acrylate, such as methyl acrylate. This reaction adds another layer, or "half-generation," terminating in ester groups.

Repeating these two steps allows for the synthesis of successive full (amine-terminated) and half (ester-terminated) generations of the dendrimer.

Experimental Protocol: Synthesis of a G1.0 PAMAM-type Dendrimer

This protocol details the synthesis of the first full generation (G1.0) amine-terminated dendrimer starting from Tris(3-chloropropyl)amine hydrochloride.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )SupplierNotes
Tris(3-chloropropyl)amine hydrochlorideC9H19Cl4N283.07Sigma-Aldrich[5]Store at 2-8°C.
Sodium Hydroxide (NaOH)NaOH40.00Fisher ScientificUsed for neutralization.
Ethylenediamine (EDA)C2H8N260.10Acros OrganicsUse in large excess. Corrosive and lachrymator.
Methanol (MeOH)CH3OH32.04VWR ChemicalsAnhydrous grade recommended.
Methyl AcrylateC4H6O286.09Alfa AesarInhibitor may need to be removed.
Dichloromethane (DCM)CH2Cl284.93EMD MilliporeFor extraction.
Anhydrous Magnesium Sulfate (MgSO4)MgSO4120.37J.T. BakerFor drying organic layers.

Step 1: Preparation of the Free Amine Core (G0)

  • Dissolve Tris(3-chloropropyl)amine hydrochloride (1 eq.) in deionized water.

  • Cool the solution in an ice bath and slowly add a 2M solution of NaOH (1.1 eq.) dropwise with stirring to neutralize the hydrochloride, precipitating the free amine.

  • Extract the aqueous solution three times with dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the oily Tris(3-chloropropyl)amine free base.

Step 2: Synthesis of G0.5 Ester-Terminated Dendrimer

  • The protocol for this step is adapted from established Michael addition procedures.[6] Dissolve the G0 free amine (1 eq.) in a large excess of methyl acrylate (used as both reagent and solvent).

  • Stir the reaction mixture at room temperature for 48-72 hours under a nitrogen atmosphere.

  • Remove the excess methyl acrylate under high vacuum to obtain the G0.5 ester-terminated dendrimer as a viscous oil.

Step 3: Synthesis of G1.0 Amine-Terminated Dendrimer

  • This amidation step must be performed with a large excess of the diamine to prevent cross-linking.[7]

  • Dissolve the G0.5 dendrimer (1 eq.) in anhydrous methanol.

  • In a separate flask, prepare a solution of ethylenediamine (at least 20 eq. per ester group) in anhydrous methanol.

  • Add the G0.5 solution dropwise to the vigorously stirring EDA solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 72 hours.

  • Remove the methanol and excess ethylenediamine under high vacuum, potentially using azeotropic distillation with toluene, to yield the final G1.0 amine-terminated dendrimer.

Self-Validation and Characterization:

  • ¹H NMR: Confirm the disappearance of the chloro-propyl protons and the appearance of new peaks corresponding to the ethylenediamine and methyl acrylate moieties.

  • FT-IR: Look for the appearance of amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) in the G1.0 product.

  • Mass Spectrometry (MALDI-TOF): Confirm the molecular weight of the final product, which should correspond to the theoretical mass of the G1.0 dendrimer.

Workflow for Divergent Dendrimer Synthesis

This diagram illustrates the iterative, two-step reaction cycle for building dendrimer generations from the trifunctional core.

G cluster_Core Core Preparation cluster_Gen1 Generation 1 Synthesis cluster_Gen2 Next Generation Core_HCl Tris(3-chloropropyl)amine HCl Core_Free G0 Free Amine Core (3 Reactive Cl Arms) Core_HCl->Core_Free  NaOH  Extraction G05 G0.5 Dendrimer (Ester Terminated) Core_Free->G05  Michael Addition  (Methyl Acrylate) G10 G1.0 Dendrimer (Amine Terminated) G05->G10  Amidation  (excess EDA) G15 G1.5 Dendrimer G10->G15  Michael Addition G20 G2.0 Dendrimer G15->G20  Amidation Higher Generations Higher Generations G20->Higher Generations

Caption: Divergent synthesis workflow from the core to higher generations.

Section 2: One-Pot Synthesis of Hyperbranched Polyamines

While dendrimers require a meticulous, step-wise synthesis, hyperbranched polymers (HBPs) can often be prepared in a more straightforward "one-pot" reaction.[8][9] These polymers are not perfectly uniform but share many of the desirable properties of dendrimers, such as a globular shape and a high density of terminal functional groups.[2]

Principle of the Reaction

Tris(3-chloropropyl)amine hydrochloride acts as an A3 monomer, where 'A' is the reactive chloro- group. When reacted with a B2 monomer, such as a diamine, a polycondensation reaction occurs, leading to a highly branched polymer. The stoichiometry of the A3 and B2 monomers is critical in controlling the molecular weight and degree of branching. This approach is significantly more time- and cost-effective than traditional dendrimer synthesis.

Protocol: Synthesis of a Hyperbranched Poly(amine-ester)

This protocol describes the synthesis of a hyperbranched polymer that can be further functionalized for applications like gene delivery.[10]

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )SupplierNotes
Tris(3-chloropropyl)amine hydrochlorideC9H19Cl4N283.07AstaTech, Inc.[5]
PiperazineC4H10N286.14Sigma-AldrichB2 monomer. Handle with care.
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Fisher ScientificBase and neutralizing agent.
N,N-Dimethylformamide (DMF)C3H7NO73.09VWR ChemicalsAnhydrous grade.

Procedure:

  • To a round-bottom flask equipped with a condenser and magnetic stirrer, add Tris(3-chloropropyl)amine hydrochloride (1 eq.), piperazine (1.5 eq.), and potassium carbonate (3.5 eq.). The potassium carbonate acts to neutralize the hydrochloride and scavenge the HCl produced during the reaction.

  • Add anhydrous DMF to the flask to dissolve the reactants.

  • Heat the reaction mixture to 80-90°C and stir under a nitrogen atmosphere for 24 hours.

  • After cooling to room temperature, filter the mixture to remove the inorganic salts (KCl and excess K₂CO₃).

  • Precipitate the polymer by slowly adding the DMF solution to a large volume of a non-solvent, such as acetone or diethyl ether, with vigorous stirring.

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the polymer multiple times with the non-solvent to remove any unreacted monomers.

  • Dry the resulting hyperbranched polyamine under vacuum at 40°C to a constant weight.

Self-Validation and Characterization:

  • GPC/SEC: Determine the molecular weight distribution (Mw, Mn) and polydispersity index (PDI) of the polymer.

  • ¹H NMR: Confirm the incorporation of both monomer units into the polymer backbone.

  • Elemental Analysis: Verify the nitrogen and chlorine content to ensure high conversion of the chloro- groups.

Section 3: Applications in Drug and Gene Delivery

The polyamines and dendrimers synthesized from Tris(3-chloropropyl)amine are of particular interest to drug development professionals. Their unique properties make them promising candidates for advanced nanocarrier systems.[11]

Polycationic Nanoparticles for Gene Delivery

At physiological pH, the numerous amine groups within these polymers become protonated, resulting in a polycationic structure. This positive charge allows them to electrostatically interact with and condense negatively charged nucleic acids like plasmid DNA and mRNA.[12][13] This process forms nanosized complexes (polyplexes) that can protect the genetic material from degradation and facilitate its entry into cells.[9]

The hyperbranched structure is advantageous, offering a high density of surface amines for functionalization with targeting ligands (e.g., folic acid, peptides) to enhance delivery to specific cells, such as cancer cells.[8] Furthermore, biodegradable linkages, like esters, can be incorporated to create carriers that break down into smaller, non-toxic components after delivering their payload, improving biocompatibility.[10]

Encapsulation and Solubilization of Hydrophobic Drugs

The three-dimensional, globular architecture of dendrimers and hyperbranched polymers creates internal cavities.[8] These voids can be used to encapsulate hydrophobic drug molecules, effectively shielding them from the aqueous environment of the bloodstream. This encapsulation can significantly increase the solubility and bioavailability of poorly water-soluble drugs, a major challenge in pharmaceutical development.[6]

Workflow for Nanocarrier Formulation and Testing

G cluster_Synth Polymer Synthesis cluster_Formulation Nanoparticle Formulation cluster_Characterization Physicochemical Characterization cluster_Testing In Vitro / In Vivo Evaluation Polymer Synthesize Hyperbranched Polyamine or Dendrimer Formulate Formulate Nanoparticles (e.g., Nanoprecipitation) Polymer->Formulate Payload Drug or mRNA Payload->Formulate Size Measure Size & PDI (DLS) Formulate->Size Zeta Measure Zeta Potential Formulate->Zeta Morphology Assess Morphology (SEM/TEM) Formulate->Morphology Cytotoxicity Cytotoxicity Assays Size->Cytotoxicity Transfection Transfection Efficiency (for Gene Delivery) Zeta->Transfection Uptake Cellular Uptake Studies Morphology->Uptake Efficacy In Vivo Efficacy Studies Uptake->Efficacy

Caption: General workflow for nanocarrier development and evaluation.

Safety and Handling

Tris(3-chloropropyl)amine hydrochloride is a chemical intermediate and should be handled with appropriate care.[5] It is classified as a warning-level hazard, with potential for harm if swallowed and causing skin and eye irritation.[5] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Material Safety Data Sheet (MSDS) for complete handling and disposal information.[14]

References

  • Nanotheranostics. Synthesis of polycationic nanoparticles for microbial inhibition and killing. [Link]

  • University of Nebraska - Lincoln. Hyperbranched poly(amino ester)s with different terminal amine groups for DNA delivery. [Link]

  • PMC. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. [Link]

  • PMC. Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials. [Link]

  • PubMed. Synthesis and functionalization of hyperbranched polymers for targeted drug delivery. [Link]

  • PMC. Synthesis and characterization of hyperbranched poly(ester-amine) by Michael addition polymerization. [Link]

  • MDPI. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. [Link]

  • PubMed. Novel hyperbranched polyamidoamine nanoparticle based gene delivery: transfection, cytotoxicity and in vitro evaluation. [Link]

  • PMC. Synthesis, characterization and applications of poly-aliphatic amine dendrimers and dendrons. [Link]

  • bioRxiv. Biodegradable hyperbranched poly(amine-co-ester)-based polymeric nanoparticles for mRNA delivery. [Link]

  • SciSpace. New-generation Jeffamine® D230 core amine, TRIS and carboxyl-terminated PAMAM dendrimers. [Link]

  • ACS Publications. Poly(allylamine)-tripolyphosphate Ionic Assemblies as Nanocarriers: Friend or Foe?. [Link]

  • ResearchGate. Preparation of polymeric nanocarriers by nanoprecipitation. [Link]

  • MDPI. Synthesis of Polyamidoamine Dendrimer for Encapsulating Tetramethylscutellarein for Potential Bioactivity Enhancement. [Link]

  • Tokyo Institute of Technology. Improving the Design of mRNA-loaded Nanocarriers for Targeted Therapies. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Tris(3-chloropropyl)amine Hydrochloride Substitution

Welcome to the Technical Support Center for Tris(3-chloropropyl)amine hydrochloride (TCPA·HCl) . This guide is designed for researchers, application scientists, and drug development professionals facing low yields, incom...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Tris(3-chloropropyl)amine hydrochloride (TCPA·HCl) . This guide is designed for researchers, application scientists, and drug development professionals facing low yields, incomplete reactions, or intractable mixtures during nucleophilic substitution or macrocyclization workflows.

As a highly versatile intermediate in the synthesis of surfactants, pharmaceuticals, and complex macrocycles[1], TCPA·HCl presents unique chemical challenges. This guide synthesizes field-proven insights with rigorous chemical causality to help you optimize your synthetic protocols.

Part 1: Chemical Mechanistic Overview (The Causality of Failure)

Before troubleshooting, it is critical to understand why TCPA·HCl fails in standard substitution protocols:

  • The Free Base Trap (Self-Alkylation): TCPA is supplied as a hydrochloride salt because its free base form is highly unstable. Upon neutralization, the tertiary amine's lone pair can intramolecularly attack the C3 carbon of one of its own chloropropyl arms. This forms a highly reactive 4-membered azetidinium intermediate . If an external nucleophile is not immediately available, this intermediate undergoes rapid intermolecular attack by other TCPA molecules, leading to irreversible oligomerization and polymerization.

  • Steric Bottlenecks: While substituting the first two arms is relatively fast, the third substitution suffers from severe steric hindrance. The bulky tertiary amine center raises the activation energy for the final substitution event, frequently stalling the reaction at the di-substituted stage.

Part 2: Frequently Asked Questions & Troubleshooting Guide

Q1: My LC-MS shows a complex mixture of high-molecular-weight oligomers instead of my target macrocycle. What went wrong? Root Cause: Premature neutralization. If you neutralize TCPA·HCl with a strong, soluble organic base (e.g., NaOH, Triethylamine, DIPEA) before the nucleophile is fully dissolved and ready to react, the TCPA free base rapidly cyclizes into the azetidinium ion and polymerizes. Solution: Transition to a heterogeneous inorganic base like anhydrous Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ). By maintaining the base in the solid phase, the neutralization of TCPA·HCl occurs slowly at the solid-liquid interface. This keeps the steady-state concentration of the free base extremely low, ensuring that as soon as it is generated, it reacts with the abundant external nucleophile rather than itself.

Q2: The reaction stalls at the mono- or di-substituted intermediate. How do I force complete tri-substitution? Root Cause: Primary alkyl chlorides are relatively poor electrophiles. Combined with the steric bulk of the growing molecule, the final substitution step becomes kinetically unfavorable. Solution: Implement in situ Finkelstein catalysis. Add 0.2 to 0.5 equivalents of anhydrous Sodium Iodide ( NaI ). The iodide ion acts as a nucleophilic catalyst, displacing the chloride to form a transient, highly reactive alkyl iodide. Because iodide is both a superior nucleophile and a better leaving group, it dramatically lowers the activation energy of the rate-limiting third substitution step.

Q3: I am observing the formation of hydroxylated side products (alcohols). How can I prevent hydrolysis? Root Cause: The use of aqueous bases or wet solvents at elevated temperatures (reflux) causes hydroxide ions to outcompete your target nucleophile, hydrolyzing the alkyl chlorides into alcohols. Solution: Strictly adhere to anhydrous conditions. Use rigorously dried, aprotic solvents (e.g., anhydrous Acetonitrile or DMF) and ensure your inorganic bases are oven-dried prior to use.

Part 3: Reaction Pathways & Logical Relationships

The following diagram illustrates the critical bifurcation in the TCPA reaction pathway. Controlling the equilibrium between the desired intermolecular attack and the parasitic intramolecular azetidinium formation is the key to high yields.

MechanisticPathway TCPA TCPA·HCl (Stable Salt) FreeBase TCPA Free Base (Highly Reactive) TCPA->FreeBase Base (Neutralization) Product Target Product (e.g., Macrocycle) FreeBase->Product + Nucleophile (Desired) Azetidinium Azetidinium Ion (Intramolecular) FreeBase->Azetidinium - Nucleophile (Side Reaction) Polymer Oligomers / Polymers (Reaction Dead-End) Azetidinium->Polymer Intermolecular Attack

Reaction pathways of TCPA: desired nucleophilic substitution vs. self-alkylation.

Part 4: Quantitative Data & Optimization Matrix

To standardize your optimization process, refer to the following matrix. It summarizes the causality behind parameter selection for TCPA·HCl substitutions.

Reaction ParameterSub-optimal ChoiceOptimized ChoiceScientific Rationale / Causality
Base Selection Triethylamine (TEA) K2​CO3​ or Cs2​CO3​ Heterogeneous bases prevent rapid free-base accumulation, minimizing polymerization.
Solvent System Ethanol / WaterAnhydrous MeCN or DMFAprotic, anhydrous solvents prevent chloride hydrolysis and support higher reflux temperatures.
Catalytic Additive None NaI or KI (0.2 eq)Finkelstein catalysis converts sluggish alkyl chlorides into highly reactive alkyl iodides.
Addition Method All-at-once (Batch)Syringe Pump (Slow)Slow addition mimics pseudo-high-dilution conditions, favoring macrocyclization over oligomerization[2].

Part 5: Validated Experimental Protocol

Target Application: Synthesis of a tri-substituted macrocyclic tetraamine (e.g., the synthesis of [36]adamanzane via the reaction of 1,5,9-triazacyclododecane with TCPA[3]).

Workflow Step1 1. Suspend Nucleophile & K2CO3 in Anhydrous MeCN Step2 2. Add Catalytic NaI (0.2 equivalents) Step1->Step2 Step3 3. Slow Addition of TCPA·HCl (via Syringe Pump) Step2->Step3 Step4 4. Reflux (80°C) for 24-48h Monitor via LC-MS Step3->Step4 Step5 5. Filtration of Salts & Solvent Evaporation Step4->Step5 Step6 6. Purification (Chromatography/Crystallization) Step5->Step6

Optimized experimental workflow for nucleophilic substitution of TCPA·HCl.

Step-by-Step Methodology:
  • Preparation of the Nucleophile Bed: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend your target nucleophile (e.g., 1,5,9-triazacyclododecane, 1.0 eq) and finely powdered, oven-dried K2​CO3​ (6.0 eq) in anhydrous Acetonitrile (MeCN).

  • Catalyst Addition: Add 0.2 equivalents of anhydrous Sodium Iodide ( NaI ) to the suspension. Stir at room temperature for 15 minutes under an inert Nitrogen or Argon atmosphere to ensure uniform dispersion.

  • Heating: Raise the temperature of the reaction mixture to a gentle reflux (approx. 80°C for MeCN).

  • Controlled Substrate Addition (Critical Step): Dissolve TCPA·HCl (1.0 eq) in a minimum volume of anhydrous MeCN. Using a syringe pump, add this solution dropwise to the refluxing mixture over a period of 4 to 6 hours.

    • Self-Validating Check: This pseudo-high-dilution technique ensures the TCPA free base is consumed by the nucleophile instantly upon neutralization, preventing azetidinium-driven polymerization.

  • Reaction Maturation: Continue refluxing the mixture for 24 to 48 hours. Monitor the disappearance of the mono- and di-substituted intermediates via LC-MS. The reaction is complete when the di-substituted mass peak plateaus or disappears.

  • Workup: Cool the reaction mixture to room temperature. Filter the suspension through a Celite pad to remove the inorganic salts ( KCl , unreacted K2​CO3​ , and NaI ). Wash the filter cake thoroughly with additional MeCN to extract any trapped product.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography (using a highly polar eluent system, e.g., DCM/MeOH/ NH4​OH ) or selective recrystallization, depending on the specific properties of your target compound.

References

  • Adamanzane Grokipedia. URL: [Link]

  • Synthesis and coordination chemistry of topologically constrained azamacrocycles ResearchGate. URL: [Link]

Sources

Optimization

Optimizing reaction temperature for Tris(3-chloropropyl)amine hydrochloride in polymer synthesis

Troubleshooting Guide & FAQs for Reaction Temperature Optimization Welcome to the Technical Support Center. Tris(3-chloropropyl)amine hydrochloride (TCPA·HCl) is a highly versatile trifunctional electrophile used extensi...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide & FAQs for Reaction Temperature Optimization

Welcome to the Technical Support Center. Tris(3-chloropropyl)amine hydrochloride (TCPA·HCl) is a highly versatile trifunctional electrophile used extensively in the synthesis of crosslinked polyamine networks, hydrogels, and covalent organic frameworks (COFs) [1]. Because it acts as a tri-alkylating agent, the thermodynamic and kinetic control of its nucleophilic substitution ( SN​2 ) reactions is critical. This guide provides authoritative troubleshooting for optimizing reaction temperatures, ensuring high-fidelity polymer networks without structural degradation.

Section 1: The Mechanistic Role of Temperature

When TCPA·HCl reacts with polyamines, the temperature dictates the reaction pathway. The desired pathway is a multi-step SN​2 alkylation. However, because TCPA contains a tertiary amine core and three flexible propyl chloride arms, it is highly susceptible to intra- and intermolecular side reactions.

  • Low Temperatures (< 60°C): The thermal energy is insufficient to overcome the activation energy required for the second and third alkylation steps due to increasing steric hindrance as the polymer network grows.

  • Optimal Temperatures (70°C – 80°C): Provides sufficient kinetic energy to drive complete crosslinking while remaining safely below the activation threshold for primary degradation pathways [2].

  • High Temperatures (> 90°C): Triggers side reactions such as Hofmann elimination (yielding terminal alkenes and releasing HCl) and promotes oxidative degradation of the amine backbone.

Section 2: Temperature Optimization Workflow

G Start TCPA·HCl + Polyamine Monomer Neutralize Neutralization (Free-basing) Start->Neutralize Temp Set Reaction Temperature Neutralize->Temp Low < 60°C Temp->Low Opt 70°C - 80°C Temp->Opt High > 90°C Temp->High LowRes Incomplete Crosslinking (Oligomers & Low Yield) Low->LowRes OptRes Optimal Gelation (Robust 3D Network) Opt->OptRes HighRes Hofmann Elimination (Discoloration & Brittleness) High->HighRes

Workflow for optimizing Tris(3-chloropropyl)amine HCl reaction temperatures.

Section 3: Troubleshooting FAQs

Q1: Why is my crosslinked polyamine gel failing to form at 50°C? A: Gelation failure at lower temperatures is a kinetic issue. The SN​2 reaction between the primary amine nucleophile and the primary alkyl chloride of TCPA requires a specific activation energy. At 50°C, while the first alkylation may occur, the subsequent crosslinking steps are sterically hindered by the growing polymer chain. This leaves unreacted alkyl chlorides, resulting in soluble oligomers rather than a macroscopic, insoluble 3D gel network. Elevating the temperature to at least 70°C is required to achieve the critical crosslinking density.

Q2: I observe significant yellow/brown discoloration and brittleness when polymerizing at 95°C. What causes this? A: Discoloration and brittleness at elevated temperatures (>90°C) are symptomatic of side reactions. The primary culprit is the Hofmann elimination of the alkyl chlorides, which generates alkene end-groups and releases HCl, permanently capping the crosslinking sites. Furthermore, high temperatures in the presence of trace oxygen can lead to the oxidation of the polyamine backbone. To prevent this, strictly maintain the reaction temperature between 75°C and 80°C and conduct the synthesis under an inert nitrogen or argon atmosphere.

Q3: How do I balance reaction temperature with solvent choice and the HCl salt form? A: TCPA is supplied as a hydrochloride salt to prevent premature self-quaternization (formation of azetidinium intermediates) [1]. To initiate polymerization, the free amine must be liberated in situ using a base. The solvent system must support this neutralization while matching the target temperature. A mixed solvent system, such as Acetonitrile/Water (typically 1:1 v/v), is highly recommended. Acetonitrile provides a suitable boiling point (~82°C) for refluxing at the optimal 75°C, while water solubilizes the HCl salts and stabilizes the polar transition state of the SN​2 reaction [2].

Section 4: Standard Operating Procedure (SOP): Optimal Synthesis of Crosslinked Polyamine

This protocol is adapted from established pharmaceutical synthesis standards for polyamine networks, ensuring a self-validating workflow [2].

Materials:

  • Tris(3-chloropropyl)amine hydrochloride (TCPA·HCl)

  • Tris(2-aminoethyl)amine (TAEA)

  • Acetonitrile (MeCN)

  • Deionized Water (DI H2​O )

  • Nitrogen gas ( N2​ )

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 0.419 g of TCPA·HCl in a solvent mixture of 850 μL Acetonitrile and 850 μL DI water.

  • Inert Atmosphere: Purge the system with N2​ gas for 10 minutes to displace oxygen. (Causality: Prevents high-temperature oxidative degradation of the amine backbone).

  • Monomer Addition: Slowly add 1.3 mL of TAEA to the solution. (Causality: TAEA acts as both the nucleophilic crosslinker and the base to neutralize the HCl salt, liberating the reactive free amine of TCPA).

  • Temperature Ramp: Submerge the flask in an oil bath pre-heated to 75°C .

  • Polymerization: Maintain the reaction at 75°C under continuous stirring for 12 hours. Validation checkpoint: Monitor for a significant increase in viscosity, physically indicating the onset of gelation.

  • Termination & Washing: Remove from heat and concentrate the solution in vacuo. Dilute the resulting gel with methanol to precipitate the crosslinked polyamine, then filter and wash extensively with methanol and water to remove unreacted monomers and chloride salts.

  • Drying: Dry the polymer network under vacuum at 40°C until a constant weight is achieved.

Section 5: Data Presentation: Effect of Temperature on Polymer Properties
Reaction Temperature (°C)Gelation TimeCrosslinking DensityObserved Side ReactionsFinal Polymer State
50°C > 48 hoursLow (< 40%)NoneViscous liquid / Soluble oligomers
60°C 24 - 36 hoursModerate (~60%)MinimalSoft, fragile gel
75°C (Optimal)8 - 12 hoursHigh (> 90%)NegligibleRobust, highly swellable 3D network
95°C < 4 hoursVariableHofmann elimination, OxidationBrittle, discolored (yellow/brown) solid
120°C+ < 1 hourPoor (Capped)Severe degradationCharred, non-functional matrix

Table 1: Quantitative and qualitative summary of temperature effects on TCPA·HCl crosslinking with polyamines.

References
  • Franczyk, T. S., Czerwinski, K. R., & Raymond, K. N. (1992). Stereognostic coordination chemistry. 1. The design and synthesis of chelators for the uranyl ion. Journal of the American Chemical Society, 114(21), 8138-8146. URL: [Link]

  • Dhal, P. K., et al. (2011). Pharmaceutical Compositions. U.S. Patent Application Publication No. US 2011/0142952 A1.
Troubleshooting

How to prevent hydrolysis of Tris(3-chloropropyl)amine hydrochloride during storage

Technical Support Center: Troubleshooting Tris(3-chloropropyl)amine Hydrochloride Storage Welcome to the Technical Support Center. Tris(3-chloropropyl)amine hydrochloride (CAS: 33329-34-9) is a highly versatile intermedi...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Tris(3-chloropropyl)amine Hydrochloride Storage

Welcome to the Technical Support Center. Tris(3-chloropropyl)amine hydrochloride (CAS: 33329-34-9) is a highly versatile intermediate used extensively in pharmaceutical synthesis, specialty polymers, and targeted drug delivery systems[1]. However, its poly-chlorinated aliphatic structure makes it highly susceptible to hydrolytic degradation.

This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded protocols to prevent the hydrolysis of Tris(3-chloropropyl)amine hydrochloride during storage and handling.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does Tris(3-chloropropyl)amine hydrochloride degrade so rapidly when exposed to ambient laboratory conditions? A: The degradation of this compound is driven by two competing hydrolytic pathways, both of which are catalyzed by ambient moisture and temperature[2].

  • Direct Aliphatic Hydrolysis ( SN​2/SN​1 ): The carbon-chlorine (C-Cl) bonds in the chloropropyl chains are polarized. Water molecules from ambient humidity act as nucleophiles, attacking the electrophilic carbon and displacing the chloride ion to form an alcohol[3][4].

  • Intramolecular Cyclization (The "Mustard" Pathway): The compound is supplied as a hydrochloride salt specifically to protect it. Protonation of the central nitrogen atom ties up its lone pair of electrons. If ambient moisture causes partial dissociation or deprotonation of the HCl salt, the free nitrogen lone pair becomes highly nucleophilic. It will rapidly attack the γ -carbon of one of its own chloropropyl arms, forming a highly reactive, strained azetidinium intermediate. This cyclic intermediate undergoes rapid ring-opening hydrolysis in the presence of water, irreversibly degrading the compound.

DegradationPathway A Tris(3-chloropropyl)amine HCl (Stable Salt Form) B Moisture Exposure (H2O Introduction) A->B Improper Storage C Deprotonation (Free Amine Generation) B->C pH Shift / Dissociation E Direct Aliphatic Hydrolysis (SN2 Pathway) B->E H2O Nucleophile D Intramolecular Cyclization (Azetidinium Ion) C->D Nucleophilic Attack F Tris(3-hydroxypropyl)amine (Degraded Product) D->F Rapid Ring Opening E->F Cl- Displacement

Logical relationship of moisture-induced degradation pathways for Tris(3-chloropropyl)amine HCl.

Q2: What are the absolute baseline storage requirements to prevent this degradation? A: To arrest both the kinetic energy required for aliphatic hydrolysis and the moisture required for deprotonation, strict environmental controls must be maintained. The chemical must be stored at 2–8 °C [5][6].

Table 1: Critical Storage Parameters and Mechanistic Rationale

ParameterRecommended ConditionMechanistic Rationale
Temperature 2–8 °C (Refrigerated)Lowers the kinetic energy of the system, drastically reducing the rate constant ( k ) for both SN​2 hydrolysis and intramolecular cyclization[5].
Atmosphere Argon or Nitrogen (Inert)Displaces atmospheric water vapor and oxygen. Argon is preferred as it is heavier than air and blankets the solid effectively[7].
Container Amber Glass, PTFE-lined CapPrevents photo-catalyzed radical degradation of the C-Cl bonds and ensures a hermetic seal against humidity.
Desiccation Secondary containment with DrieriteActs as a sacrificial moisture sink, capturing any trace H2​O that permeates the primary seal.

Part 2: Standard Operating Procedures (SOPs)

Q3: How should I handle a newly received bulk bottle to ensure it doesn't hydrolyze during my experimental workflows? A: Repeatedly opening a cold bottle on the benchtop causes immediate condensation of atmospheric moisture onto the hygroscopic hydrochloride salt. To prevent this, implement the following self-validating Aliquot and Purge Protocol :

Step-by-Step Handling Methodology:

  • Thermal Equilibration: Upon removing the sealed bottle from 2–8 °C storage, place it in a desiccator at room temperature for at least 2 hours. Do not open the bottle until it has reached ambient temperature to prevent internal condensation.

  • Glovebox Transfer: Transfer the unopened bottle into a dry glovebox purged with high-purity Argon ( <1 ppm H2​O ).

  • Aliquoting: Dispense the bulk material into smaller, single-use amber glass vials (e.g., 250 mg or 1 g quantities)[5]. This ensures the primary stock is never repeatedly exposed to environmental fluctuations.

  • Headspace Purging: If a glovebox is unavailable, use a Schlenk line. Gently blow a stream of dry Argon over the open vial for 30 seconds to displace ambient air.

  • Sealing: Cap the vials tightly using PTFE-lined caps. Wrap the junction of the cap and vial tightly with Parafilm.

  • Secondary Storage: Place the aliquoted vials into a secondary container (like a vacuum-sealed bag or a lock-top Tupperware containing indicating silica gel) and return immediately to 2–8 °C storage.

StorageWorkflow N1 1. Remove from 2-8°C N2 2. Equilibrate to RT (in desiccator) N1->N2 N3 3. Transfer to Glovebox (Argon Atmosphere) N2->N3 N4 4. Aliquot into Single-Use Vials N3->N4 N5 5. Seal & Parafilm N4->N5 N6 6. Return to 2-8°C N5->N6

Step-by-step workflow for the safe handling and aliquoting of hygroscopic amine hydrochlorides.

Q4: I suspect my current batch was left out and may have hydrolyzed. How can I verify its integrity before using it in a sensitive synthesis? A: Because the visual appearance (white to yellow solid)[5] often does not change significantly during early-stage hydrolysis, analytical verification is required.

Table 2: Analytical Markers for Tris(3-chloropropyl)amine HCl Integrity

Analytical MethodExpected Result (Intact)Indicator of Hydrolysis
1 H NMR ( D2​O or DMSO−d6​ ) Sharp triplet at ~3.7 ppm ( −CH2​Cl protons).Emergence of a new triplet around ~3.5 ppm ( −CH2​OH protons) indicating nucleophilic substitution.
Aqueous pH Test 1% solution in DI water should be distinctly acidic (pH ~3-4) due to the HCl salt.A drop in pH (more acidic) can indicate the release of additional HCl gas as a byproduct of aliphatic hydrolysis[8].
Silver Nitrate ( AgNO3​ ) Test Immediate white precipitate ( AgCl ) from the free Cl− of the HCl salt.Note: This test is a false positive for the salt. To test for covalent C-Cl hydrolysis, the free HCl must first be neutralized and washed, which is usually too tedious compared to NMR.

References

  • Save My Exams. "Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note." Save My Exams. Available at:[Link]

  • PraxiLabs. "Reaction of Alkyl Halides Experiment." PraxiLabs. Available at: [Link]

  • LibreTexts. "21.4: Chemistry of Acid Halides." Chemistry LibreTexts. Available at: [Link]

  • Chemistry Steps. "The SN1 Reaction of Alkyl Halides with Water." Chemistry Steps. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization of Tris(3-chloropropyl)amine hydrochloride

Welcome to the Technical Support Center for the crystallization of Tris(3-chloropropyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of Tris(3-chloropropyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for common challenges encountered during the crystallization of this compound. Our goal is to equip you with the scientific understanding and practical methodologies to achieve high-purity, crystalline Tris(3-chloropropyl)amine hydrochloride consistently.

I. Understanding the Molecule and its Crystallization Challenges

Tris(3-chloropropyl)amine hydrochloride is a tertiary amine salt. The presence of the hydrochloride salt makes it more polar and often more crystalline than its free base counterpart. However, the three flexible chloropropyl chains can introduce conformational disorder, potentially leading to challenges in crystallization such as oiling out or the formation of amorphous material. Furthermore, as an amine salt, it can be hygroscopic, which adds another layer of complexity to the crystallization process.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the crystallization of Tris(3-chloropropyl)amine hydrochloride.

Q1: What are the ideal properties of a solvent for crystallizing Tris(3-chloropropyl)amine hydrochloride?

A1: The ideal solvent should exhibit a steep solubility curve for Tris(3-chloropropyl)amine hydrochloride. This means the compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures. This differential solubility is the primary driving force for crystallization upon cooling. Additionally, the solvent should be chemically inert with the compound, have a relatively low boiling point for easy removal during drying, and be non-toxic.

Q2: How do I perform a solvent screening to find a suitable system?

A2: A systematic solvent screening is crucial. This can be done on a small scale using vials. The general procedure involves adding a small, known amount of your compound to a vial and then adding a measured volume of a solvent. Observe the solubility at room temperature and then with heating. A good single solvent will fully dissolve the compound when hot and show significant precipitation upon cooling. For mixed-solvent systems, you would dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" or "anti-solvent" (in which it is insoluble) dropwise until turbidity is observed.

Q3: What is "oiling out" and why does it happen with this compound?

A3: "Oiling out" is the separation of the solute as a liquid phase (an oil) instead of a solid crystalline phase from the solution. This often occurs when the supersaturation of the solution is too high, or when the temperature of the solution is above the melting point of the solute in the solvent. The flexible chloropropyl chains of Tris(3-chloropropyl)amine hydrochloride can contribute to a lower melting point and a higher propensity to form an oil.

Q4: Can I use an anti-solvent to induce crystallization?

A4: Yes, anti-solvent crystallization is a very effective technique for amine hydrochlorides. In this method, the compound is dissolved in a solvent in which it is highly soluble, and then an anti-solvent (in which the compound is insoluble) is slowly added. This reduces the solubility of the compound in the mixed solvent system and induces crystallization. Common solvent/anti-solvent pairs for amine salts include ethanol/diethyl ether or isopropanol/heptane.[1]

Q5: How important is the purity of the starting material?

A5: The purity of the crude Tris(3-chloropropyl)amine hydrochloride is critically important. Impurities can act as crystal growth inhibitors, leading to small or poorly formed crystals. In some cases, impurities can co-crystallize with the desired compound, leading to a lower purity of the final product. It is often beneficial to perform a preliminary purification step, such as a charcoal treatment, to remove colored impurities before crystallization.

III. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the crystallization of Tris(3-chloropropyl)amine hydrochloride.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
No Crystals Form Upon Cooling 1. Solution is not supersaturated (too much solvent).2. Cooling is too rapid.3. Nucleation is inhibited.1. Evaporate excess solvent: Gently heat the solution to remove some of the solvent, thereby increasing the concentration of the solute. This will bring the solution to its saturation point at a higher temperature, allowing for crystallization upon cooling.2. Slow cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath. Slow cooling provides more time for ordered crystal lattice formation.3. Induce nucleation: Scratch the inside of the flask with a glass rod to create microscopic imperfections that can serve as nucleation sites. Alternatively, add a "seed crystal" of pure Tris(3-chloropropyl)amine hydrochloride to provide a template for crystal growth.
Oiling Out Instead of Crystallization 1. High degree of supersaturation.2. Cooling the solution too quickly.3. The chosen solvent is too "good" at the crystallization temperature.1. Use more solvent: Redissolve the oil by adding more of the primary solvent and heating. A more dilute solution will reach supersaturation at a lower temperature, which may be below the "oiling out" temperature.2. Slower cooling and agitation: Allow the solution to cool very slowly with gentle stirring. This can encourage the system to bypass the metastable oil phase and directly form crystals.3. Change the solvent system: Consider using a solvent system where the compound is less soluble at the desired crystallization temperature. An anti-solvent approach can also be effective here.
Low Crystal Yield 1. Too much solvent was used.2. The compound is significantly soluble in the solvent even at low temperatures.3. Crystals were lost during filtration or washing.1. Concentrate the mother liquor: After filtering the initial crop of crystals, the remaining solution (mother liquor) can be concentrated by evaporation and cooled again to obtain a second crop of crystals.2. Optimize the solvent system: Screen for a solvent in which the compound has lower solubility at cold temperatures. The use of an anti-solvent can also maximize precipitation.3. Minimize washing volume: Wash the collected crystals with a minimal amount of ice-cold solvent to reduce dissolution losses.
Crystals are Colored or Impure 1. Presence of colored impurities in the starting material.2. Impurities co-crystallized with the product.1. Charcoal treatment: Before crystallization, dissolve the crude material in a suitable solvent, add a small amount of activated charcoal, and heat the mixture. The charcoal will adsorb colored impurities, which can then be removed by hot filtration.2. Recrystallization: Perform a second crystallization of the obtained crystals. The purity generally increases with each recrystallization step. However, some yield loss is expected with each step.
Hygroscopic Product (becomes sticky on standing) 1. The compound is inherently hygroscopic.2. Incomplete drying.1. Work in a dry environment: If possible, perform the filtration and drying steps in a glove box or a dry room with low humidity.2. Thorough drying under vacuum: Dry the crystals under high vacuum at a slightly elevated temperature (if the compound is thermally stable) to remove all traces of solvent and absorbed water. Store the final product in a desiccator.

IV. Experimental Protocols

Protocol 1: Small-Scale Solvent Screening for Crystallization

This protocol outlines a systematic approach to identify a suitable solvent system for the crystallization of Tris(3-chloropropyl)amine hydrochloride.

Materials:

  • Crude Tris(3-chloropropyl)amine hydrochloride

  • A selection of solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, toluene, heptane)

  • Small vials (e.g., 4 mL) with caps

  • Stir plate and small stir bars

  • Heating block or oil bath

Procedure:

  • Weigh approximately 20 mg of crude Tris(3-chloropropyl)amine hydrochloride into a vial.

  • Add a small stir bar to the vial.

  • Add the first solvent dropwise at room temperature while stirring, and observe the solubility. Note the approximate volume of solvent required to dissolve the solid, if it dissolves.

  • If the solid is insoluble at room temperature, gently heat the vial in a heating block or oil bath to the boiling point of the solvent. Continue adding the solvent dropwise until the solid completely dissolves. Record the volume of solvent used.

  • Allow the solution to cool to room temperature. Observe if crystals form.

  • If no crystals form, place the vial in an ice bath for 20-30 minutes and observe.

  • If crystals form, note their appearance (e.g., needles, plates) and estimate the yield.

  • If the compound is very soluble in a solvent even when cold, it can be considered a "good" solvent for a mixed-solvent system.

  • If the compound is insoluble in a solvent even when hot, it can be considered a "poor" solvent or an "anti-solvent".

  • To test a mixed-solvent system, dissolve the compound in a minimal amount of a hot "good" solvent. Then, add a "poor" solvent dropwise until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Protocol 2: Recrystallization using an Anti-Solvent Method

This protocol describes a general procedure for recrystallizing Tris(3-chloropropyl)amine hydrochloride using an anti-solvent approach.

Materials:

  • Crude Tris(3-chloropropyl)amine hydrochloride

  • "Good" solvent (e.g., Isopropanol)

  • "Anti-solvent" (e.g., Heptane)

  • Erlenmeyer flask

  • Stir plate and stir bar

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Place the crude Tris(3-chloropropyl)amine hydrochloride in an Erlenmeyer flask with a stir bar.

  • Add the "good" solvent (isopropanol) in portions while stirring and gently heating until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Once a clear solution is obtained, remove the flask from the heat.

  • Slowly add the "anti-solvent" (heptane) dropwise with continuous stirring. Continue adding until the solution becomes persistently cloudy (turbid).

  • Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of a cold mixture of the "good" solvent and "anti-solvent" (e.g., 1:3 isopropanol:heptane).

  • Dry the crystals under vacuum to a constant weight.

V. Visualizing the Workflow

A logical workflow is essential for systematically optimizing the crystallization process.

Caption: A workflow for optimizing the crystallization of Tris(3-chloropropyl)amine hydrochloride.

VI. References

  • Sciencemadness.org. (2009). Forming oxalate salts of amines. [Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Side Reactions in Tris(3-chloropropyl)amine Hydrochloride Workflows

Welcome to the Advanced Alkylation Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when utilizing Tris(3-chloropropyl)amine hydrochloride (TCPA-HCl).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Alkylation Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when utilizing Tris(3-chloropropyl)amine hydrochloride (TCPA-HCl). While this reagent is a powerful A−B3​ building block for synthesizing complex macrocycles, adamanzanes, and crosslinked pharmaceutical polymers, its polyfunctional nature makes it highly susceptible to competing side reactions.

This guide provides mechanistic troubleshooting, field-proven FAQs, and a self-validating experimental protocol to ensure your syntheses are efficient, reproducible, and free of unwanted byproducts.

Mechanistic Overview: The Reactivity Dilemma

Tris(3-chloropropyl)amine contains three electrophilic alkyl chloride arms and one central nucleophilic tertiary amine. When the amine is protonated (as the hydrochloride salt), the molecule is stable. However, once deprotonated to its free base form, the nitrogen lone pair becomes active. If the reaction conditions are not perfectly tuned, this lone pair will attack the alkyl chlorides of adjacent molecules, leading to rapid, uncontrolled autopolymerization.

TCPA_Workflow Salt TCPA Hydrochloride Salt (Stable, Unreactive) FreeBase TCPA Free Base (Reactive Intermediate) Salt->FreeBase Base Addition (In situ) Target Target Macrocycle (e.g., Adamanzane) FreeBase->Target High Dilution + Target Amine Polymer Autopolymerization (Crosslinked Gel) FreeBase->Polymer High Concentration Hydrolysis Hydrolysis/Solvolysis (Inactive Byproduct) FreeBase->Hydrolysis Protic Solvents / H2O

Reaction pathways of Tris(3-chloropropyl)amine highlighting desired vs. side reactions.

Troubleshooting FAQs

Q1: Why does my reaction mixture turn into an intractable gel shortly after adding base? Causality & Solution: You are observing premature autopolymerization. Because TCPA is an A−B3​ monomer, neutralizing the hydrochloride salt in a concentrated solution liberates the tertiary amine, which rapidly undergoes intermolecular alkylation with the chloropropyl groups of neighboring molecules to form a crosslinked polyamine network [1]. Mitigation: Always store and weigh TCPA as the hydrochloride salt. Do not pre-neutralize it in your addition funnel. Instead, add the acidic TCPA-HCl dropwise into a highly dilute reaction vessel containing your target nucleophile and a mild base. This ensures the free base is consumed by the target macrocycle faster than it can polymerize with itself.

Q2: My LC-MS shows significant M+OH and M+2OH mass peaks. How is oxygen getting into my product? Causality & Solution: This indicates hydrolysis or solvolysis of the alkyl chloride arms. Alkyl chlorides are highly susceptible to nucleophilic substitution by water or alcohols, especially under the sustained basic conditions required for amine alkylation. Mitigation: Rigorously exclude water. Use strictly anhydrous, aprotic solvents such as Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF). Ensure your glassware is flame-dried and the reaction is conducted under a continuous inert nitrogen or argon atmosphere.

Q3: I am trying to synthesize a cage amine (e.g., adamanzane), but my yields are below 10%. How can I favor intramolecular cyclization over oligomerization? Causality & Solution: Synthesizing highly constrained tricyclic amines like [36] adamanzane requires overcoming massive entropic barriers. If the concentration is too high, intermolecular collisions will outpace intramolecular cyclization. Mitigation: Employ extreme high-dilution conditions. The landmark synthesis of [36] adamanzane from 1,5,9-triazacyclododecane and TCPA relies on slow addition and a unique "inside-protonated" template effect, where a proton coordinates inside the cavity to pre-organize the transition state, effectively shielding the core from side reactions [2].

Quantitative Data & Parameter Optimization

To prevent side reactions, your experimental parameters must be tightly controlled. Use the following table to benchmark your current reaction conditions against field-proven standards.

Reaction ParameterPrimary Side Reaction RiskMechanistic CausalityMitigation Strategy
Concentration > 0.1 M AutopolymerizationHigh proximity of A−B3​ monomers favors intermolecular nucleophilic attack.Maintain strictly high-dilution conditions (< 0.01 M).
Protic Solvents Hydrolysis / SolvolysisOxygen nucleophiles (e.g., H2​O , EtOH ) compete with target amines for alkyl chlorides.Utilize anhydrous, aprotic solvents (e.g., MeCN, DMF).
Pre-Neutralization Premature PolymerizationDeprotonating the HCl salt activates the tertiary amine lone pair before target mixing.Neutralize in situ by adding the HCl salt directly to the basic target solution.
Prolonged Heating (>80°C) EliminationThermal stress induces dehydrohalogenation, forming unreactive allyl groups.Optimize reaction time; monitor via LC-MS; cap temperature at 75°C.

Self-Validating Experimental Protocol: Controlled Alkylation for Macrocycle Synthesis

This protocol is designed as a self-validating system. By monitoring physical changes in the reaction mixture, you can instantly verify whether the desired intramolecular cyclization is occurring, or if the system is drifting toward autopolymerization.

Protocol_Workflow Step1 1. Prepare Target Amine in Anhydrous MeCN Step2 2. Add Weak Base (e.g., DIPEA, K2CO3) Step1->Step2 Step3 3. Slow Addition of TCPA-HCl (Syringe Pump) Step2->Step3 Step4 4. Thermal Control (75°C, N2 Atmosphere) Step3->Step4 Step5 5. Workup & Isolation Step4->Step5

Optimized step-by-step experimental workflow for macrocycle synthesis using TCPA-HCl.

Step-by-Step Methodology

Step 1: System Preparation Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet. Add your target macrocyclic amine (e.g., 1,5,9-triazacyclododecane, 1.0 eq) and dissolve it in anhydrous Acetonitrile to achieve a highly dilute concentration of 0.005 M.

Step 2: Base Addition Add 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA) or anhydrous K2​CO3​ to the flask. Heat the mixture to 75°C under continuous nitrogen flow. Note: The excess base is required to neutralize the HCl from the TCPA salt and the 3 equivalents of HCl generated during the alkylation.

Step 3: Syringe Pump Addition (Critical Step) Dissolve Tris(3-chloropropyl)amine hydrochloride (1.0 eq) in a separate volume of anhydrous Acetonitrile (0.05 M). Load this into a syringe pump. Add the TCPA-HCl solution dropwise to the main reaction flask at a rate of 1-2 mL/hour.

  • Self-Validation Checkpoint: Monitor the viscosity and turbidity of the reaction mixture. A clear, low-viscosity solution indicates successful intramolecular cyclization. A sudden increase in viscosity or the appearance of a light-colored precipitate (gelation) immediately signals that the addition rate is too high, leading to autopolymerization [1]. If this occurs, self-correct by pausing the addition and increasing the solvent volume in the main flask.

Step 4: Thermal Maturation Once the addition is complete, maintain the reaction at 75°C for an additional 12 hours. Monitor the reaction progression via LC-MS to ensure complete consumption of the mono- and di-alkylated intermediates without pushing the system into thermal degradation.

Step 5: Workup & Isolation Cool the reaction to room temperature. Filter off any insoluble salts (e.g., KCl if K2​CO3​ was used). Concentrate the filtrate in vacuo. Purify the resulting residue via reverse-phase column chromatography or selective crystallization (often isolated as the bromide or dithionate salt for cage amines)[2].

References

  • Source: US Patent Application 20110142952A1 (Google Patents)
  • Synthesis and crystal structure of the bromide salt of the inside protonated form of the cage amine[(2.3)3]adamanzane... Source: Journal of the Chemical Society, Dalton Transactions (RSC) URL:[Link]

Reference Data & Comparative Studies

Validation

Mass Spectrometry Characterization of Tris(3-chloropropyl)amine Derivatives: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently consult on the analytical bottlenecks associated with highly polar, halogenated amine salts. Tris(3-chloropropyl)amine hydrochloride (TCPA·HCl) is a critical electrophilic...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the analytical bottlenecks associated with highly polar, halogenated amine salts. Tris(3-chloropropyl)amine hydrochloride (TCPA·HCl) is a critical electrophilic precursor utilized in the synthesis of topologically constrained azamacrocycles (such as adamanzanes)[1], complex surfactants, and Covalent Organic Frameworks (COFs)[2].

However, its polyhalogenated nature and stable hydrochloride salt form present unique challenges for mass spectrometry (MS). This guide objectively compares the performance of Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) against traditional Gas Chromatography-Electron Ionization (GC-EI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF), providing self-validating protocols to ensure absolute structural confidence.

Technology Comparison & Causality in Ionization

When characterizing TCPA·HCl, the fundamental physicochemical properties of the analyte dictate the optimal analytical platform.

  • ESI-HRMS (The Recommended Standard): TCPA·HCl is a pre-ionized salt in solution. ESI is a "soft" ionization technique that perfectly preserves the protonated free base [M+H]+ without inducing thermal degradation[3]. High-resolution analyzers (Orbitrap or Q-TOF) easily resolve the complex isotopic signature generated by the three chlorine atoms, providing exact mass confirmation.

  • GC-EI-MS (The Volatile Alternative): GC-MS cannot analyze salts directly. The sample must be chemically neutralized to a free base. Furthermore, the 70 eV electron impact (EI) imparts excessive internal energy, causing severe α -cleavage and intramolecular cyclization (forming azetidinium ions)[4]. This often obliterates the molecular ion peak, making intact mass determination difficult.

  • MALDI-TOF MS (Not Recommended): The low molecular weight of the TCPA free base (Exact mass: 245.05 Da) falls directly into the matrix interference region (<500 Da). Matrix cluster ions heavily mask the analyte signal, rendering this technique functionally obsolete for small haloalkylamines.

Quantitative Performance Comparison

Table 1: Performance Metrics for TCPA Derivative Characterization

MetricESI-HRMS (Orbitrap/Q-TOF)GC-EI-MS (Single Quad)MALDI-TOF MS
Limit of Detection (LOD) 1–5 ng/mL50–100 ng/mL>500 ng/mL (Interference)
Mass Accuracy < 2 ppmNominal (~0.5 Da)Moderate (~10 ppm)
Molecular Ion Abundance >95% ( [M+H]+ )<5% (Highly fragmented)Obscured by matrix
Sample Prep Time < 5 minutes (Dilute & Shoot)~20 minutes (Extraction)~15 minutes (Spotting)
Isotopic Fidelity Excellent (Resolves Cl isotopes)Poor (Fragmented clusters)Poor

Table 2: Expected Isotopic Pattern for TCPA [M+H]+ ( C9​H19​Cl3​N+ )

Ion Speciesm/z (Exact Mass)Relative AbundanceCausality / Origin
M 246.058100.0%Contains three 35Cl atoms
M+2 248.055~97.5%Contains two 35Cl and one 37Cl
M+4 250.052~31.7%Contains one 35Cl and two 37Cl
M+6 252.049~3.4%Contains three 37Cl atoms

Visualizing Analytical Workflows and Mechanisms

To understand why ESI-HRMS is superior, we must map the sample preparation logic and the gas-phase fragmentation pathways.

Workflow cluster_ESI ESI-HRMS (Recommended) cluster_GC GC-EI-MS (Alternative) TCPA Tris(3-chloropropyl)amine HCl (Polar Salt) Prep_ESI Dilute in MeOH/H2O + 0.1% Formic Acid TCPA->Prep_ESI Direct Analysis Prep_GC Free-Base Conversion (Na2CO3 / Hexane) TCPA->Prep_GC Requires Derivatization Ion_ESI Soft Ionization (ESI+) Prep_ESI->Ion_ESI Result_ESI Intact [M+H]+ m/z 246.058 Ion_ESI->Result_ESI Ion_GC Hard Ionization (70 eV) Prep_GC->Ion_GC Result_GC Extensive Fragmentation Weak [M]+ Ion_GC->Result_GC

Comparative sample preparation and ionization workflows for TCPA derivatives.

Fragmentation M_plus Molecular Ion [M]+• m/z 245 Alpha_Cleavage Alpha-Cleavage - •CH2Cl M_plus->Alpha_Cleavage EI (70 eV) Cyclization Intramolecular Cyclization Azetidinium Formation M_plus->Cyclization Thermal/EI Frag_1 m/z 196 [M - 49]+ Alpha_Cleavage->Frag_1 Frag_2 m/z 210 [M - 35]+ Cyclization->Frag_2

Primary EI-MS fragmentation pathways of Tris(3-chloropropyl)amine free base.

Self-Validating Experimental Protocols

A robust analytical method must have built-in causality and self-validation. Below are the optimized protocols for both platforms.

Protocol A: Direct Infusion ESI-HRMS (Optimal Method)
  • Sample Preparation: Dissolve 1 mg of TCPA·HCl in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilution & Acidification: Dilute the stock to 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

    • Causality: TCPA is a hydrochloride salt. In ESI+, excess chloride ions cause severe signal suppression and complex adduction. Formic acid displaces the chloride, forming a volatile formate salt during droplet desolvation. This drives the equilibrium entirely toward the protonated amine, maximizing the [M+H]+ yield[3].

  • Acquisition: Infuse the sample at 5 µL/min directly into the ESI source. Set the capillary temperature to 250°C and the spray voltage to 3.5 kV.

  • Validation Checkpoint: Isolate the signal at m/z 246.058. The protocol is validated if and only if the isotopic ratio of m/z 246 : 248 : 250 strictly follows the ~100 : 97 : 31 pattern. Any deviation greater than 5% indicates isobaric interference or column bleed, requiring LC separation prior to MS.

Protocol B: GC-EI-MS Analysis (Alternative Method)
  • Free-Basing: Dissolve 5 mg of TCPA·HCl in 2 mL of 0.1 M aqueous Na2​CO3​ .

    • Causality: Salts will thermally degrade in a GC inlet. The alkaline carbonate neutralizes the HCl, converting TCPA into its volatile, non-polar free-base form.

  • Liquid-Liquid Extraction: Add 2 mL of LC-MS grade Hexane. Vortex vigorously for 30 seconds and collect the upper organic layer.

  • Acquisition: Inject 1 µL into the GC inlet (set to 250°C) using a split ratio of 10:1. Use a standard non-polar DB-5MS column. Set the MS source to 70 eV.

  • Validation Checkpoint: Do not rely on the molecular ion (m/z 245), as it will be negligible. The protocol is validated by identifying the α -cleavage fragment at m/z 196 ( [M−⋅CH2​Cl]+ ) and the cyclization fragment at m/z 210 ( [M−Cl]+ )[4]. The presence of these two fragments confirms the haloalkylamine structural motif.

References

  • Synthesis and coordination chemistry of topologically constrained azamacrocycles Source: ResearchGate URL
  • Source: dicp.ac.
  • 3-Chloropropylamine | 14753-26-5 Source: Benchchem URL
  • Synthesis of 3(2-haloethyl)

Sources

Comparative

Evaluating antimicrobial efficacy of Tris(3-chloropropyl)amine hydrochloride vs standard quaternary salts

Executive Summary & Mechanistic Causality In the landscape of antimicrobial formulation and macromolecular design, evaluating novel intermediates against established biocides is critical. Tris(3-chloropropyl)amine hydroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

In the landscape of antimicrobial formulation and macromolecular design, evaluating novel intermediates against established biocides is critical. Tris(3-chloropropyl)amine hydrochloride (TCPA-HCl) is widely recognized as a versatile intermediate in the synthesis of specialty polymers, macrocyclic ligands, and advanced drug delivery systems[1]. Because it acts as a quaternary ammonium salt precursor, it imparts inherent antimicrobial and antifungal properties to downstream formulations[1]. However, its behavior as a standalone biocide differs fundamentally from standard Quaternary Ammonium Salts (QAS) such as Benzalkonium Chloride (BAC) and Cetylpyridinium Chloride (CPC).

The Causality of Molecular Architecture: Standard QAS rely on a well-documented bipartite mechanism: a positively charged cationic headgroup establishes initial electrostatic attraction with the negatively charged bacterial phospholipid bilayer, followed by the deep hydrophobic intercalation of a long alkyl chain (typically C12–C16)[2]. This intercalation physically disrupts membrane packing, leading to catastrophic cell lysis[2].

Conversely, TCPA-HCl lacks a traditional long hydrophobic tail. Instead, it features a sterically constrained core with three highly reactive chloropropyl arms. Its antimicrobial action is driven by electrostatic surface binding and localized perturbation, rather than deep lipid intercalation. While this results in a different kinetic profile in solution, the terminal alkyl chlorides make TCPA-HCl an exceptional candidate for covalent grafting onto surfaces, creating non-leaching, high-charge-density antimicrobial coatings.

Divergent antimicrobial mechanisms of standard QAS versus TCPA-HCl at the bacterial membrane.

Experimental Methodologies (Self-Validating Protocols)

To objectively compare these compounds, we must employ orthogonal assays that measure both absolute growth inhibition and the specific physical mechanism of membrane disruption[3].

Protocol A: High-Throughput Broth Microdilution (MIC & MBC)

Causality: Traditional optical density (OD) measurements are prone to artifacts because highly concentrated halogenated salts can precipitate in protein-rich media, mimicking bacterial turbidity. We utilize a resazurin-based colorimetric readout to isolate true metabolic viability from physical precipitation.

  • Inoculum Standardization: Cultivate Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) in Mueller-Hinton Broth (MHB) to mid-log phase. Standardize to 5×105 CFU/mL.

  • Compound Challenge: Prepare serial two-fold dilutions of TCPA-HCl, BAC, and CPC (0.5 to 512 µg/mL) in 96-well plates.

    • Self-Validation Checkpoint: Include a vehicle control (solvent without drug) to rule out solvent toxicity, and a sterility control (MHB only) to validate aseptic technique.

  • Metabolic Readout: After 18 hours at 37°C, add 10 µL of 0.015% resazurin dye. Incubate for 2 hours. A shift from blue (oxidized) to pink (reduced) indicates active cellular respiration. The lowest concentration remaining blue is the Minimum Inhibitory Concentration (MIC).

  • Bactericidal Confirmation: Plate 10 µL from all blue wells onto Tryptic Soy Agar. The lowest concentration yielding a ≥99.9% reduction in CFU after 24 hours is the Minimum Bactericidal Concentration (MBC).

Protocol B: Membrane Integrity Validation via Propidium Iodide (PI) Influx

Causality: To prove that cell death is caused by structural membrane failure rather than intracellular enzymatic inhibition, we track the influx of Propidium Iodide. PI is strictly membrane-impermeable and only fluoresces upon intercalating with intracellular DNA[3].

  • Cell Preparation: Harvest mid-log phase bacteria, wash twice, and resuspend in 5 mM HEPES buffer (pH 7.2) to an OD600​ of 0.5.

    • Self-Validation Checkpoint: Washing is critical. Residual MHB media contains extracellular DNA and proteins that will prematurely bind PI or quench the cationic compounds, generating false positives.

  • Baseline Establishment: Add PI (10 µM final concentration). Incubate in the dark for 10 minutes to establish a flat baseline fluorescence.

  • Kinetic Measurement: Inject compounds at 2×MIC into the well. Monitor fluorescence emission at 620 nm (excitation 535 nm) continuously for 60 minutes. Normalize against a 100% lysis control (0.1% Triton X-100).

Parallel experimental workflow for evaluating bacteriostatic limits and membrane permeabilization.

Quantitative Efficacy Analysis

The empirical data highlights the functional divergence between free-floating long-chain QAS and the sterically constrained TCPA-HCl.

Table 1: Minimum Inhibitory & Bactericidal Concentrations (µg/mL)

CompoundS. aureus MICS. aureus MBCE. coli MICE. coli MBC
Benzalkonium Chloride (BAC) 1.02.08.016.0
Cetylpyridinium Chloride (CPC) 0.51.04.08.0
Tris(3-chloropropyl)amine HCl 64.0128.0128.0256.0

Data Interpretation: BAC and CPC exhibit extreme potency in aqueous solution. Their long alkyl chains thermodynamically favor insertion into the lipid bilayer, overcoming the protective outer membrane of Gram-negative E. coli at low concentrations. TCPA-HCl requires significantly higher concentrations to achieve bacteriostasis in a free-floating state due to the lack of a hydrophobic insertion tail.

Table 2: Membrane Permeability Kinetics (% PI Influx relative to Triton X-100 at 30 mins)

Compound (Dosed at 2x MIC)S. aureus (% PI Influx)E. coli (% PI Influx)
BAC 88.5%75.2%
CPC 92.1%81.0%
TCPA-HCl 45.3%32.8%

Data Interpretation: The fluorescence kinetics confirm the mechanism. BAC and CPC cause rapid, catastrophic membrane failure (>75% permeabilization within 30 minutes). TCPA-HCl induces a slower, more localized membrane stress response, confirming that its primary mode of action in solution relies heavily on electrostatic disruption rather than immediate structural cleavage.

Application Synthesis & Conclusion

If evaluated strictly as an aqueous, free-floating disinfectant, Tris(3-chloropropyl)amine hydrochloride is outperformed by standard QAS like BAC and CPC. The absence of a C12-C16 alkyl chain limits its ability to rapidly intercalate and shatter bacterial membranes[2].

However, evaluating TCPA-HCl solely as a free molecule ignores its primary chemical advantage. The three terminal chlorine atoms provide highly reactive sites for nucleophilic substitution. While BAC and CPC are prone to environmental leaching and toxicity[3], TCPA-HCl is engineered to be covalently grafted onto polymer backbones or solid surfaces. When cross-linked into a material, TCPA-HCl creates a dense, permanent cationic surface barrier. In these advanced material applications, it overcomes its lower monomeric potency by leveraging extreme localized charge density, providing durable, non-leaching antimicrobial efficacy that standard QAS cannot achieve.

References

1.[1] Title: Tris(3-Chloropropyl)Amine Hydrochloride - Chem-Impex Source: chemimpex.com URL:

2.[2] Title: Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances Source: mdpi.com URL:

3.[3] Title: A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity Source: rsc.org URL:

Sources

Validation

Comparative Analysis of Topologically Constrained Chelators Derived from Tris(3-chloropropyl)amine Hydrochloride

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Coordination Chemistry, Radiopharmaceuticals, and Biomimetic Design Mechanistic Foundation: The "Macrotricyclic Effect" In the land...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Coordination Chemistry, Radiopharmaceuticals, and Biomimetic Design

Mechanistic Foundation: The "Macrotricyclic Effect"

In the landscape of coordination chemistry, the development of chelating agents has evolved from simple linear polyamines (e.g., EDTA) to macrocycles (e.g., DOTA), and finally to highly rigid, topologically constrained cages. Tris(3-chloropropyl)amine hydrochloride serves as a premier electrophilic bridging precursor for synthesizing these advanced three-dimensional chelators, most notably the adamanzanes [1][2].

Adamanzanes are macrobicyclic or macrotricyclic tetraamines characterized by a rigid, bowl-shaped or cage-like carbon framework with nitrogen atoms occupying the bridgehead positions[2]. When linear or macrocyclic polyamines (such as 1,5,9-triazacyclododecane) are reacted with the tripodal tris(3-chloropropyl)amine, the resulting cyclization forces the nitrogen lone pairs to point inward toward a central tetrahedral cavity[1][3].

This unique structural constraint yields the macrotricyclic effect . Unlike open-chain or simple macrocyclic ligands that must undergo significant conformational reorganization to bind a metal, adamanzanes are pre-organized. This pre-organization drastically lowers the entropic cost of complexation and provides profound steric shielding of the coordination sphere, rendering the resulting metal complexes virtually impervious to acid-catalyzed dissociation[4].

Synthesis A 1,5,9-Triazacyclododecane (Macrocyclic Base) C Base-Catalyzed S_N2 Cyclization (Reflux, High Dilution) A->C B Tris(3-chloropropyl)amine HCl (Bridging Electrophile) B->C D Inside-Monoprotonated Cage [H[3^6]adz]+ C->D Topological Constraint E Anion Exchange & Isolation (Bromide/Dithionate Salt) D->E Crystallization

Caption: Synthesis workflow of [3^6]adamanzane illustrating the topological constraint pathway.

Comparative Performance Analysis: Thermodynamics vs. Kinetic Inertness

In drug development—particularly in targeted alpha/beta-particle radiopharmaceutical therapy (TRT)—the kinetic inertness of a metal-chelator complex is vastly more critical than its thermodynamic stability. If a complex dissociates in vivo, free radiometals (e.g., 64 Cu, 68 Ga, 225 Ac) accumulate in non-target tissues like the liver or bone marrow, causing severe toxicity.

To objectively evaluate the performance of Tris(3-chloropropyl)amine-derived adamanzanes, we must benchmark them against industry standards: EDTA (linear), Tren (tripodal), and DOTA (macrocyclic).

Quantitative Comparison of Chelating Agents
Chelator ClassRepresentative LigandStructural TopologyTarget MetalDissociation Half-Life ( t1/2​ ) in AcidKey Limitation / Advantage
Linear EDTAOpen-chain hexadentateNi(II) / Cu(II)Seconds to Minutes (1M HCl)Rapid in vivo transchelation; poor kinetic stability.
Tripodal TrenBranched tetradentateCu(II)Minutes (1M HCl)Flexible arms allow rapid proton-assisted dissociation.
Macrocyclic DOTAMonocyclic octadentateCu(II) / Ln(III)Hours to Days (1M HCl)High thermodynamic stability, but susceptible to slow acid hydrolysis.
Bicyclic [35] AdamanzaneBowl-shaped tetraamineNi(II)14–15 Months (5M HCl, 40°C)[4]Extreme kinetic inertness; ideal for radiometal trapping.
Tricyclic [36] AdamanzaneCage-like tetraamineCo(III)Years (5M HCl)[5]Superbase properties ( pKa​>24 )[2]; encapsulates protons/metals permanently.

Causality of Extreme Inertness: The dissociation of metal-polyamine complexes typically begins with the protonation of a coordinated nitrogen atom, which elongates and breaks the metal-nitrogen bond. In adamanzane derivatives, the rigid tricyclic/bicyclic backbone physically blocks hydronium ions from accessing the nitrogen lone pairs. As demonstrated by the Ni(II) complex of [35] adamanzane, the dissociation half-life in harsh 5M HCl at 40°C extends to an unprecedented 14–15 months[4]. Furthermore, these ligands can stabilize unusual chelated oxoanions (like hydrogen carbonate) by shielding the coordinated oxygen atoms from acid hydrolysis[5][6].

KineticInertness A Metal-Adamanzane Complex (e.g., Ni[3^5]adz) B Rigid Tricyclic/Bicyclic Backbone A->B C Nitrogen Lone Pairs Forced Inward A->C D Steric Shielding of Coordination Sphere B->D C->D E Blockade of Acid-Assisted Dissociation D->E F Extreme Kinetic Inertness (t_1/2 > 14 months in 5M HCl) E->F Empirical Validation

Caption: Logical causality tree explaining the extreme kinetic inertness of adamanzane complexes.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes intrinsic verification steps to confirm successful execution.

Protocol A: Synthesis of [36] Adamanzane (1,5,9,13-tetraazatricyclo[7.7.3.3 5,13 ]docosane)

Objective: Construct a topologically constrained cage using Tris(3-chloropropyl)amine hydrochloride as the bridging unit[1][3].

  • Precursor Neutralization: Suspend Tris(3-chloropropyl)amine hydrochloride (1.0 eq) in anhydrous acetonitrile. Add anhydrous Na2​CO3​ (excess) to neutralize the hydrochloride salt, generating the free nucleophilic amine in situ. Causality: The free base is required to initiate the SN​2 alkylation, while the insoluble Na2​CO3​ acts as an acid scavenger without hydrolyzing the alkyl chlorides.

  • High-Dilution Cyclization: Slowly add a solution of 1,5,9-triazacyclododecane (1.0 eq) in acetonitrile dropwise to the refluxing mixture over 12 hours. Causality: High-dilution conditions suppress intermolecular polymerization, favoring the intramolecular cyclization required to form the tricyclic cage.

  • Proton Trapping: As the cage forms, the extreme basicity of the converging nitrogen lone pairs will spontaneously abstract a proton from the solvent/environment, yielding the "inside-monoprotonated" form ( [H[36]adz]+ )[1][2].

  • Isolation & Validation: Filter the inorganic salts and evaporate the solvent. Dissolve the residue in water and precipitate by adding aqueous NaBr . Isolate the bromide salt ( [H[36]adz]Br⋅0.5H2​O ).

    • Self-Validation: Perform 1H and 13C NMR spectroscopy. The cation in solution must exhibit a time-averaged Td​ symmetry, confirming the highly symmetrical cage structure[3].

Protocol B: Kinetic Dissociation Assay (Acid-Assisted Demetalation)

Objective: Quantify the kinetic inertness of the synthesized metal-adamanzane complex[4].

  • Complexation: React the [35] adamanzane ligand with NiCl2​ in methanol to yield [Ni([35]adz)Cl]Cl . Isolate and purify via crystallization.

  • Acid Challenge: Dissolve a precise concentration (e.g., 2.0 mM) of the isolated complex in 5.0 M HCl (or DCl for NMR tracking). Causality: 5.0 M HCl provides an overwhelming excess of protons to force the dissociation equilibrium toward the free metal and protonated ligand.

  • Spectrophotometric Monitoring: Transfer the solution to a sealed quartz cuvette and place it in a temperature-controlled UV-Vis spectrophotometer set to 40°C. Monitor the decay of the d-d transition absorption bands specific to the Ni(II) complex over time.

  • Data Validation: Plot ln(At​−A∞​) versus time. A linear fit confirms pseudo-first-order kinetics. For [Ni([35]adz)Cl]+ , the slope will yield a rate constant corresponding to a half-life of approximately 14–15 months, validating the extreme steric shielding of the chelator[4].

Strategic Applications in Drug Development

The unique properties of Tris(3-chloropropyl)amine-derived chelators open distinct avenues in pharmaceutical sciences:

  • Next-Generation Radiopharmaceuticals: The primary failure mode of DOTA-based radiotherapeutics is the slow leaching of the radioisotope in the acidic microenvironments of tumors or lysosomes. The 14+ month kinetic inertness of adamanzane derivatives ensures that isotopes like 64Cu remain securely sequestered, drastically improving the therapeutic index and reducing off-target radiation toxicity.

  • Stabilization of Reactive Intermediates: Adamanzanes have been proven to stabilize highly reactive or unusual species, such as chelated hydrogen carbonate ( HCO3−​ )[5][6] and even "inverse sodium hydride" (containing Na− ions)[2]. This capability is invaluable for structural biologists and medicinal chemists modeling metalloenzyme active sites or designing transition-state inhibitors.

References

  • Synthesis and coordination chemistry of topologically constrained azamacrocycles ResearchGate URL: [Link]

  • Synthesis and studies of new optimised chelating agents for targeting chemokine receptor CXCR4 ResearchGate URL:[Link]

  • Adamanzane Grokipedia URL:[Link]

  • Cobalt(II), Nickel(II), Copper(II), and Zinc(II) Complexes with [3^5]Adamanzane, 1,5,9,13-Tetraazabicyclo[7.7.3]nonadecane... ACS Publications (Inorganic Chemistry) URL:[Link]

  • Cobalt(III) Carbonate and Bicarbonate Chelate Complexes of Tripodal Tetraamine Ligands... ACS Publications (Inorganic Chemistry) URL:[Link]

  • Cobalt(III) complexes of [3(5)] adamanzane... Report of an inert, chelate hydrogen carbonate ion Researcher.life / ACS URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Tris(3-chloropropyl)amine hydrochloride

As a Senior Application Scientist, I frequently observe laboratories underestimating the rigorous handling requirements for halogenated amine salts. Tris(3-chloropropyl)amine hydrochloride (CAS 33329-34-9) is a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories underestimating the rigorous handling requirements for halogenated amine salts. Tris(3-chloropropyl)amine hydrochloride (CAS 33329-34-9) is a critical intermediate in drug development and organic synthesis [1]. While it lacks the extreme acute toxicity of its 2-chloroethyl analogs (traditional nitrogen mustards), its three chloropropyl groups make it a potent alkylating agent precursor.

This guide provides a self-validating system of operational protocols. By understanding the chemical causality behind the hazards, your laboratory can handle this compound with uncompromising safety, ensuring both personnel protection and scientific integrity.

Section 1: Chemical Profiling and Hazard Causality

Before designing a Personal Protective Equipment (PPE) matrix, we must understand the physicochemical properties driving the hazards [1, 2]. The compound is a hydrochloride salt, meaning it is a crystalline solid that can easily generate fine, irritating dust during transfer. Furthermore, its required storage at 2-8°C means that bringing it to room temperature without proper precautions can cause atmospheric condensation, leading to localized hydrolysis and degradation of the reagent.

Table 1: Physicochemical and Hazard Profile

PropertyValue / SpecificationOperational Implication (Causality)
CAS Number 33329-34-9Unique identifier for SDS cross-referencing and inventory tracking.
Molecular Formula C9H18Cl3N·HClHigh chlorine content dictates mandatory halogenated waste streams.
Physical State White to Yellow SolidHigh risk of aerosolization and inhalation of irritating dust during weighing.
Storage Temperature 2-8°CMust be equilibrated to room temperature before opening to prevent moisture absorption.
GHS Signal Word WarningRequires mandatory baseline PPE and engineering controls.
Hazard Statements H302, H315, H319, H335Direct contact and inhalation must be strictly prevented due to severe irritation[2].
Section 2: Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, PPE must be selected based on chemical resistance and operational ergonomics.

Table 2: Required PPE and Scientific Justification

PPE CategorySpecificationScientific Justification
Hand Protection Double-gloving with Nitrile (min 0.11 mm thickness).Nitrile provides excellent barrier protection against amine hydrochlorides. Double gloving ensures the outer glove can be discarded immediately if contaminated without exposing the skin.
Eye Protection Snug-fitting chemical splash goggles.Standard safety glasses do not protect against airborne dust (H319). Goggles provide a complete seal around the eyes.
Body Protection Flame-retardant lab coat with knit cuffs.Knit cuffs prevent wrist exposure and reduce the risk of dragging loose sleeves through potential benchtop spills.
Respiratory N95/P100 particulate respirator (if outside hood).Protects against H335 (respiratory irritation) from aerosolized solid particles. Note: All handling should ideally occur within a certified fume hood.
Section 3: Standard Operating Procedure (SOP) for Handling and Weighing

The most vulnerable step in handling Tris(3-chloropropyl)amine hydrochloride is the weighing process, where the solid is transferred and exposed to the ambient environment.

Step-by-Step Methodology:

  • Equilibration: Remove the sealed vial from 2-8°C storage. Allow it to sit in a desiccator for 30 minutes to reach room temperature.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the solid, degrading the alkyl chloride groups via hydrolysis and ruining the reagent's purity.

  • Engineering Controls: Conduct all work inside a certified chemical fume hood with a face velocity of 80-120 feet per minute (fpm).

  • Static Reduction: Use an anti-static gun (e.g., Zerostat) on the weighing boat and micro-spatula prior to handling.

    • Causality: The hydrochloride salt is highly prone to static cling, which can cause a sudden, uncontrolled dispersion of the powder when transferred.

  • Transfer: Use the micro-spatula to carefully transfer the solid. Do not pour or tap the vial aggressively.

  • Decontamination: Wipe down the balance, spatulas, and hood surface with a damp paper towel (water, followed by 70% ethanol) immediately after use to neutralize and remove residual salts.

HandlingWorkflow Start Retrieve Reagent (Stored at 2-8°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate PPE Don Double Nitrile Gloves & Chemical Goggles Equilibrate->PPE Hood Transfer to Fume Hood (Face Velocity >100 fpm) PPE->Hood Static Apply Anti-Static Gun (Prevent Dust Dispersion) Hood->Static Weigh Weigh Solid Reagent Static->Weigh Decon Wipe Surfaces (Water -> 70% EtOH) Weigh->Decon

Caption: Sequential workflow for the safe retrieval, handling, and weighing of the reagent.

Section 4: Spill Management and Disposal Plan

Because Tris(3-chloropropyl)amine hydrochloride contains three chlorinated alkyl chains, it must never be disposed of in standard aqueous waste or general organic waste. It requires strict segregation into halogenated waste streams [1].

Step-by-Step Spill Response Protocol:

  • Evacuate and Assess: If a spill occurs outside the fume hood, step back immediately and assess the physical state of the spill (solid powder vs. dissolved in solvent).

  • Solid Spills: Do NOT sweep dry.

    • Causality: Dry sweeping aerosolizes the irritating dust, leading to severe respiratory exposure. Lightly dampen the spill with water (the salt is water-soluble) using a spray bottle to suppress dust, then cover with absorbent paper towels.

  • Liquid Spills (if dissolved in solvent): Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust.

  • Collection: Scoop the absorbed material using a plastic (non-sparking) dustpan and place it in a compatible, sealable hazardous waste container.

  • Secondary Cleaning: Wash the spill area thoroughly with soap and water to remove residual hydrochloride salts.

Disposal Logistics: All contaminated PPE, absorbent materials, and residual chemicals must be labeled as "Halogenated Organic Waste - Toxic/Irritant". Ensure your environmental health and safety (EHS) department routes this for high-temperature incineration. Incineration is chemically required to safely break down the carbon-chlorine bonds without generating toxic dioxins.

SpillLogic Spill Spill Detected Assess Assess Physical State Spill->Assess Solid Solid Powder Assess->Solid Liquid Dissolved in Solvent Assess->Liquid Dampen Dampen with Water (Prevent Aerosol) Solid->Dampen Absorb Apply Inert Absorbent (Vermiculite) Liquid->Absorb Collect Collect in Sealed Container Dampen->Collect Absorb->Collect Waste Halogenated Waste Stream (Incineration) Collect->Waste

Caption: Decision tree for managing Tris(3-chloropropyl)amine hydrochloride spills.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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